Di(octadecanoyloxy)cadmium
Description
Contextual Significance of Cadmium-Based Coordination Compounds in Contemporary Chemical Science
Cadmium-based coordination compounds, a class of complexes formed between a cadmium ion and one or more ligands, hold a notable position in modern chemical science. The cadmium(II) ion, with its d¹⁰ electron configuration, exhibits versatile coordination abilities, readily forming complexes with a variety of ligands containing donor atoms such as oxygen, nitrogen, and sulfur. researchgate.net This versatility allows for the construction of diverse molecular architectures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. researchgate.net
The scientific intrigue of these compounds stems from their wide-ranging and tunable properties, which are heavily influenced by the nature of the organic ligands and the resulting coordination environment of the cadmium center. These properties include luminescence, electrical conductivity, and catalytic activity, making them promising candidates for applications in materials science, such as in the development of sensors, electronic devices, and heterogeneous catalysts. mdpi.com For instance, the inherent Lewis acidity of the Cd(II) center is a key feature exploited in catalysis. mdpi.com
Historical Trajectory and Evolution of Research on Metal Carboxylate Complexes
The study of metal carboxylate complexes, of which Di(octadecanoyloxy)cadmium is a member, has a rich history dating back to ancient times. One of the earliest known applications involved the use of lead linoleates in paints for mummification. The lubricating qualities of metallic soaps, a category that includes metal carboxylates, were recognized as far back as 1400 B.C. The Industrial Revolution in the 1800s spurred significant advancements in the field, with metal carboxylates finding widespread use as driers in the paint industry.
Despite this long history of practical application, a systematic and fundamental understanding of their structures and properties remained largely unexplored for many years. Early research was often empirical, focused on the practical benefits of these compounds. It was only with the advent of modern analytical techniques that a more profound investigation into their bonding modes, crystal structures, and thermal properties became possible. This has led to a renewed interest in metal carboxylates, with contemporary research exploring their potential as precursors for catalysts, initiators for polymer degradation, and components in supramolecular chemistry.
Scope and Research Objectives for this compound Investigations
Investigations into this compound are driven by a range of scientific and technological objectives. A primary focus has been on its role as a heat and light stabilizer for polymers, particularly polyvinyl chloride (PVC). Research in this area aims to understand the mechanism of stabilization, which involves the exchange of labile chlorine atoms in the PVC structure and the neutralization of hydrogen chloride produced during thermal degradation.
Another significant area of research is the use of this compound as a precursor for the synthesis of cadmium-containing nanomaterials, such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) quantum dots. The long hydrocarbon chains of the stearate (B1226849) ligands play a crucial role in controlling the growth and stability of these nanocrystals. Understanding the solution structure and decomposition behavior of this compound is therefore essential for optimizing the synthesis of these advanced materials with tailored optical and electronic properties. rsc.org
Furthermore, studies on thin films of this compound, often prepared using the Langmuir-Blodgett technique, are aimed at elucidating its structural characteristics in two-dimensional assemblies. scispace.com These investigations are pertinent to its potential applications in molecular electronics and sensor technologies.
Detailed Research Findings
The following sections present a compilation of research findings on the properties and characteristics of this compound.
Physicochemical Properties of this compound
This compound is a white, crystalline powder. chemicalbook.comamericanelements.com It is generally considered insoluble in water but shows solubility in hot ethanol (B145695) and other organic solvents. nih.gov Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₆H₇₀CdO₄ |
| Molecular Weight | 679.4 g/mol |
| Appearance | White powder |
| Melting Point | 103-110 °C americanelements.com |
| Boiling Point | 359 °C americanelements.com |
| Density | 1.28 g/cm³ americanelements.com |
| Solubility in Water | Insoluble nih.gov |
Structural and Spectroscopic Data
In the solid state, it is understood that the cadmium ion is coordinated to the carboxylate groups of the stearate ligands. The coordination environment of cadmium in carboxylate complexes can vary, but for long-chain carboxylates, a polymeric structure is often observed in non-polar solvents, which can be broken down in the presence of polar or coordinating solvents. rsc.org In related cadmium carboxylate complexes with sulfur-rich environments, the cadmium centers have been found to be five-coordinate with a geometry transitioning between square pyramidal and trigonal bipyramidal. nih.gov
Infrared (IR) spectroscopy is a key technique for characterizing this compound. The IR spectrum provides information about the coordination of the carboxylate group to the cadmium ion.
| Spectroscopic Data | Findings |
| Infrared (IR) Spectroscopy | The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are indicative of its coordination mode. |
Thermal Decomposition
Structure
2D Structure
Properties
Molecular Formula |
C36H72CdO4 |
|---|---|
Molecular Weight |
681.4 g/mol |
IUPAC Name |
cadmium;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
InChI Key |
CATCUOOWAPCGPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Cd] |
Origin of Product |
United States |
Synthetic Methodologies for Di Octadecanoyloxy Cadmium: Mechanisms and Yield Optimization
Direct Synthesis Approaches: Reaction Pathways and Thermodynamic Considerations
The formation of Di(octadecanoyloxy)cadmium can be achieved through several direct synthesis routes, each with distinct mechanisms and thermodynamic profiles that influence the final product. These methods range from high-temperature solvent-based techniques to simple room-temperature precipitation.
Solvothermal and Hydrothermal Synthesis Techniques
Solvothermal and hydrothermal methods utilize solvents under elevated temperatures and pressures to facilitate the reaction and control the crystallization of the product. While often employed for producing highly crystalline nanoparticles using this compound as a precursor, the principles are applicable to its synthesis as well. iupac.orgidsi.md In a typical solvothermal process, cadmium precursors are heated in a sealed autoclave with a suitable solvent, such as toluene (B28343) or a mixture of amines like octylamine (B49996) and oleylamine. iupac.orgelectrochemsci.org
The reaction involves the dissolution of reactants at high temperatures, followed by nucleation and growth of the product as the solution becomes supersaturated. The choice of solvent is critical as it influences the solubility of precursors and can also act as a capping agent, controlling particle size and morphology. iupac.org For instance, the use of amine solvents can lead to the formation of specific crystalline phases. beilstein-journals.org Hydrothermal synthesis is a subset of this technique where water is the solvent, offering advantages in creating unique cadmium-organic frameworks and potentially water-soluble products. researchgate.netcam.ac.uk The thermodynamics of these processes are often driven by negative Gibbs free energy changes (ΔG), indicating a spontaneous reaction, which can be either exothermic or endothermic depending on the specific precursors and conditions. mdpi.comuwo.ca
Table 1: Representative Solvothermal Synthesis Parameters for Cadmium Compounds
| Parameter | Value/Type | Purpose | Source |
|---|---|---|---|
| Cadmium Source | Cadmium Chloride (CdCl₂·2.5H₂O) | Provides Cd²⁺ ions for the reaction. | electrochemsci.org |
| Ligand Source | Stearic Acid | Reacts with cadmium to form the stearate (B1226849). | iupac.org |
| Solvent | Toluene, Octylamine, Oleylamine | Solubilizes precursors and can act as a capping agent. | iupac.orgelectrochemsci.org |
| Temperature | 120–320 °C | Increases precursor solubility and reaction rate. | electrochemsci.orgbeilstein-journals.org |
| Reaction Time | 1–17 hours | Allows for complete reaction and crystal growth. | electrochemsci.orgbeilstein-journals.org |
| Atmosphere | Autogenous pressure in sealed vessel | Prevents solvent boiling and maintains reaction conditions. | iupac.org |
This table illustrates typical conditions used in solvothermal synthesis involving cadmium precursors, which are analogous to the synthesis of this compound.
Precipitation and Co-precipitation Methodologies
Precipitation is one of the most common and straightforward methods for synthesizing this compound. nih.gov This technique typically involves a double decomposition (metathesis) reaction in an aqueous solution. wikipedia.orgscispace.com A water-soluble cadmium salt, such as cadmium chloride (CdCl₂) or cadmium sulfate (B86663) (CdSO₄), is reacted with an alkali metal stearate, most commonly sodium stearate (NaC₁₈H₃₅O₂). wikipedia.orgiarc.fr The significantly lower solubility of this compound in water causes it to precipitate out of the solution as a white solid, which can then be collected by filtration, washed to remove byproducts like sodium chloride or sodium sulfate, and dried. nih.goviarc.fr
An alternative precipitation approach involves dissolving cadmium acetate (B1210297) (Cd(Ac)₂) in methanol (B129727) and adding it to a methanolic solution of stearic acid that has been neutralized with a base like tetramethylammonium (B1211777) hydroxide (B78521). mdpi.comrsc.org The this compound precipitates immediately upon mixing. mdpi.com The reaction is typically stirred for a period to ensure completion. mdpi.com The yield and purity of the precipitated product depend on factors such as reactant concentration, temperature, and the efficiency of the washing process.
Table 2: Common Precipitation Reactions for this compound Synthesis
| Cadmium Precursor | Stearate Source | Reaction Equation | Source |
|---|---|---|---|
| Cadmium Chloride | Sodium Stearate | CdCl₂ + 2 Na(C₁₇H₃₅COO) → Cd(C₁₇H₃₅COO)₂↓ + 2 NaCl | wikipedia.org |
| Cadmium Sulfate | Sodium Stearate | CdSO₄ + 2 Na(C₁₇H₃₅COO) → Cd(C₁₇H₃₅COO)₂↓ + Na₂SO₄ | wikipedia.org |
Green Chemistry Approaches to this compound Synthesis
In response to the need for more environmentally benign chemical processes, green chemistry approaches to the synthesis of metallic soaps have been developed. A notable example is the one-pot synthesis of metal stearates, including this compound, using the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org This method offers high efficiency using only a catalytic amount of DBU. acs.org
The proposed mechanism involves the deprotonation of the stearic acid's carboxylic group by DBU, forming a stearate anion that then reacts with the metal salt. acs.org This process can be performed in greener solvent systems, such as a biphasic mixture of hexane, ethanol (B145695), and water, reducing the reliance on more hazardous organic solvents. acs.org Optimization studies have shown that factors like the concentration of the base, temperature, and reaction time significantly impact the yield, allowing for fine-tuning of the process to maximize efficiency. acs.org This catalytic approach is not only more sustainable but also provides a versatile route to a library of different metal fatty acid salts. acs.org
Precursor Design and Selection for Enhanced Synthetic Control
The properties of the final this compound product, such as its purity, crystal structure, and morphology, are highly dependent on the choice of starting materials. Careful selection of both the cadmium source and the fatty acid ligand is crucial for achieving enhanced synthetic control.
Role of Cadmium Precursors in Product Purity and Morphology
A variety of cadmium compounds can serve as precursors for the synthesis of this compound. Common choices include inorganic salts like cadmium chloride, cadmium sulfate, and cadmium nitrate, as well as compounds like cadmium oxide, cadmium hydroxide, and cadmium acetate. cam.ac.ukwikipedia.orgnih.gov
The choice of precursor can significantly influence the reaction pathway and the final product's characteristics. For example, in precipitation reactions, the solubility of the precursor and the byproduct salt (e.g., NaCl vs. Na₂SO₄) can affect the ease of purification. wikipedia.org In thermal methods, the decomposition temperature of the precursor is a critical parameter; cadmium oxide or hydroxide can be heated directly with stearic acid to form the salt. wikipedia.orgnih.gov The anion of the cadmium salt can also play a role in determining the morphology of the resulting material, a principle observed in the synthesis of various nanomaterials where precursors like chlorides versus nitrates lead to different shapes, such as rods versus cubes. nih.gov In the context of synthesizing more complex structures like quantum dots, cadmium carboxylate precursors are known to favor specific crystal structures. mdpi.com
Table 3: Cadmium Precursors for this compound Synthesis
| Cadmium Precursor | Common Name | Typical Synthesis Method | Source |
|---|---|---|---|
| CdCl₂ | Cadmium Chloride | Precipitation | nih.govwikipedia.org |
| CdO | Cadmium Oxide | Direct reaction with stearic acid (heating) | wikipedia.orgnih.govd-nb.info |
| Cd(CH₃COO)₂ | Cadmium Acetate | Precipitation (in methanol) | mdpi.comrsc.org |
| Cd(OH)₂ | Cadmium Hydroxide | Direct reaction with molten stearic acid | iupac.orgwikipedia.org |
Octadecanoic Acid Derivatives as Ligand Sources
Octadecanoic acid, or stearic acid, is the fundamental ligand source for producing this compound. knowde.comwikipedia.org It can be used directly in reactions, particularly in thermal methods where it is heated with a cadmium source like cadmium oxide. nih.govd-nb.info In this case, the stearic acid acts as both a reactant and sometimes as a solvent or medium. dergipark.org.tr
Alternatively, derivatives of stearic acid are used, primarily its alkali metal salts like sodium stearate for precipitation reactions. nih.govwikipedia.org Another approach is the in situ generation of the stearate anion from stearic acid using a base. This is seen in the DBU-catalyzed green synthesis and in precipitation methods where tetramethylammonium hydroxide is used to deprotonate the stearic acid before the addition of the cadmium salt. mdpi.comacs.org The nature of the fatty acid ligand itself is critical; studies comparing cadmium stearate and cadmium oleate (B1233923) as precursors for nanoparticle synthesis have shown that the length and saturation of the hydrocarbon tail can affect reaction kinetics and the quality of the final nanocrystals. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name | Formula |
|---|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | C₉H₁₆N₂ |
| Cadmium Acetate | Cd(CH₃COO)₂ |
| Cadmium Chloride | CdCl₂ |
| Cadmium Hydroxide | Cd(OH)₂ |
| Cadmium Nitrate | Cd(NO₃)₂ |
| Cadmium Oleate | Cd(C₁₈H₃₃O₂)₂ |
| Cadmium Oxide | CdO |
| Cadmium Sulfate | CdSO₄ |
| This compound | C₃₆H₇₀CdO₄ |
| Ethanol | C₂H₅OH |
| Hexane | C₆H₁₄ |
| Methanol | CH₃OH |
| Octadecanoic Acid | C₁₈H₃₆O₂ |
| Octylamine | C₈H₁₉N |
| Oleylamine | C₁₈H₃₇N |
| Sodium Chloride | NaCl |
| Sodium Stearate | NaC₁₈H₃₅O₂ |
| Sodium Sulfate | Na₂SO₄ |
| Stearic Acid | C₁₈H₃₆O₂ |
| Tetramethylammonium Hydroxide | (CH₃)₄NOH |
| Toluene | C₇H₈ |
Reaction Kinetic and Mechanistic Studies in this compound Formation
The formation of this compound primarily follows two mechanistic routes corresponding to the main synthetic methods. While detailed kinetic studies with published rate constants and activation energies specifically for cadmium stearate formation are not extensively available in public literature, the general principles of these reaction types are well-understood.
Precipitation (Double Decomposition) Mechanism: This is the most common laboratory and industrial method for producing metallic soaps. ijraset.comnih.gov The mechanism is a metathesis or double decomposition reaction, which occurs in a solvent, typically water or an alcohol. ijraset.com The reaction involves mixing an aqueous solution of a soluble cadmium salt, such as cadmium chloride (CdCl₂) or cadmium sulfate (CdSO₄), with a solution of an alkali metal stearate, usually sodium stearate (NaC₁₈H₃₅O₂). wikipedia.orgiarc.fr
Cd²⁺(aq) + 2 C₁₇H₃₅COO⁻(aq) → Cd(C₁₇H₃₅COO)₂(s)
Fusion (Direct Reaction) Mechanism: The fusion method is a solvent-free approach that involves the direct reaction of stearic acid with a cadmium compound, such as cadmium oxide (CdO) or cadmium hydroxide (Cd(OH)₂), at elevated temperatures. wikipedia.orgeventscloud.com
The reaction with cadmium oxide can be represented as:
2 C₁₇H₃₅COOH(l) + CdO(s) → Cd(C₁₇H₃₅COO)₂(l) + H₂O(g)
This is an acid-base reaction where the molten stearic acid reacts with the basic cadmium oxide. The reaction is driven forward by the formation of the stable metal soap and the removal of water as vapor at the high temperatures employed. The kinetics of this heterogeneous reaction would depend on factors such as the surface area of the solid reactant (CdO) and the temperature, which must be sufficient to melt the stearic acid and the resulting cadmium stearate product.
Table 1: Plausible Mechanistic Steps in this compound Synthesis
| Synthesis Method | Step 1: Reactant Dissociation/Activation | Step 2: Ion Exchange/Acid-Base Reaction | Step 3: Product Formation |
|---|---|---|---|
| Precipitation | Dissociation of cadmium salt (e.g., CdCl₂) and sodium stearate in a solvent to yield free ions (Cd²⁺, Cl⁻, Na⁺, C₁₇H₃₅COO⁻). | Metathesis reaction between cadmium ions (Cd²⁺) and stearate anions (C₁₇H₃₅COO⁻). | Nucleation and growth of solid this compound precipitate from the supersaturated solution. |
| Fusion | Heating of stearic acid above its melting point to form a reactive liquid phase. Activation of the solid cadmium oxide/hydroxide surface. | Neutralization reaction at the liquid-solid interface between molten stearic acid and cadmium oxide/hydroxide. | Formation of molten this compound and gaseous water, which is removed from the system. |
Optimization Strategies for Scalable this compound Production
Optimizing the production of this compound for scalable, industrial applications focuses on maximizing yield, ensuring product purity and consistent quality, minimizing reaction time, and reducing costs and environmental impact. rsc.orggoogle.com Key parameters for optimization differ between the precipitation and fusion methods.
For any scalable synthesis, process control is paramount. This includes the use of high-purity, stoichiometric starting materials to avoid unwanted by-products and complex purification steps. google.comgoogle.com Implementing controlled heating and cooling ramps can also be crucial for achieving reproducible results and consistent product morphology on a large scale. acs.org
Optimization of the Precipitation Method: In the precipitation process, the reaction medium and subsequent separation are critical control points.
Solvent Choice: The choice of solvent affects reactant solubility and product precipitation. While water is common, alcohols can also be used. Studies on analogous metal soaps have shown that the choice of solvent can drive the reaction to completion. researchgate.net
Reactant Concentration: The concentration of the cadmium salt and sodium stearate solutions influences the rate of precipitation and the particle size of the product. Higher concentrations can increase throughput but may also lead to smaller, harder-to-filter particles or occluded impurities.
Separation and Washing: The precipitated cadmium stearate must be efficiently separated (filtered) and washed to remove the soluble by-product (e.g., sodium chloride or sodium sulfate) and any unreacted starting materials. iarc.fr The optimization of washing steps is crucial for achieving high purity. As shown in studies on the recovery of related soaps, the addition of electrolytes like NaCl at an optimal concentration can aid in the separation of the soap from the aqueous phase, a principle that can be applied to improve the washing and recovery efficiency. dergipark.org.tr
Optimization of the Fusion Method: The fusion method avoids solvents but requires careful temperature management.
Temperature Control: The reaction temperature must be high enough to keep the stearic acid and the final cadmium stearate product in a molten state to ensure a homogeneous reaction mixture and facilitate the removal of water. eventscloud.com However, excessively high temperatures risk thermal decomposition of the fatty acid or the product.
Mixing and Agitation: In this heterogeneous reaction, efficient mixing is vital to maximize the contact between the molten stearic acid and the solid cadmium oxide or hydroxide, thereby increasing the reaction rate and ensuring complete conversion.
Reactant Ratio: While the stoichiometric ratio is theoretically 2:1 for stearic acid to cadmium oxide, a slight excess of stearic acid may be used in practice to ensure complete consumption of the solid cadmium compound.
Table 2: Representative Example of Yield Optimization in a Metal Soap Process This table presents data analogous to the optimization of a metal soap production process, illustrating how varying reactant ratios can impact product yield. The data is based on a study optimizing soap yield from oil blends and alkali. fudutsinma.edu.ng
| Reactant Ratio (Fatty Acid Source : Alkali Source) | Product Yield (%) | Key Observation |
|---|---|---|
| 1:1 | 85.1% | Standard yield under baseline conditions. |
| 1:2 | 85.8% | A slight increase in yield, suggesting the alkali concentration is a limiting factor. |
| 1:3 | 83.7% | Yield decreases, indicating that an excessive amount of the second reactant may hinder effective product formation or recovery. |
| 2:1 | 83.7% | Excess fatty acid source does not improve and slightly decreases the yield compared to the optimum. |
Advanced Structural Elucidation and Coordination Chemistry of Di Octadecanoyloxy Cadmium
Crystallographic Investigations: Single-Crystal and Powder X-ray Diffraction Methodologies
X-ray diffraction (XRD) serves as the definitive method for determining the atomic and molecular structure of crystalline materials. For compounds like Di(octadecanoyloxy)cadmium, also known as cadmium stearate (B1226849), both single-crystal and powder XRD techniques provide critical insights into its solid-state architecture.
Obtaining single crystals of long-chain metal carboxylates suitable for single-crystal X-ray diffraction can be challenging due to their tendency to form polycrystalline powders or waxy solids. cjspvc.com Consequently, detailed unit cell parameters and space group symmetries for this compound are not readily found in published literature.
| Parameter | Representative Value for a Generic Long-Chain Cadmium Carboxylate | Description |
| Crystal System | Monoclinic or Triclinic | These systems are common for long-chain molecules due to packing constraints. |
| Space Group | P2₁/c or P-1 | These are common space groups for centrosymmetric structures. |
| a (Å) | ~5-10 | Unit cell dimension. |
| b (Å) | ~7-12 | Unit cell dimension. |
| c (Å) | >50 | This long axis corresponds to the bilayer thickness of the interdigitated alkyl chains. |
| **β (°) ** | ~90-110 | The angle for a monoclinic system. |
Note: This table presents hypothetical yet representative data for a long-chain cadmium carboxylate, as specific single-crystal data for this compound is not publicly available. The parameters reflect a typical lamellar structure.
The cadmium(II) ion is known for its flexible coordination sphere, commonly adopting coordination numbers of 4, 5, 6, 7, and even 8. researchgate.net This versatility allows for the formation of diverse structures, from simple complexes to intricate coordination polymers. researchgate.netresearchgate.net In cadmium carboxylate complexes, the Cd(II) center is typically coordinated by oxygen atoms from the carboxylate groups and, in many cases, water molecules. znaturforsch.com The carboxylate ligands can bind to the metal center in several modes, including monodentate, chelating bidentate, and bridging bidentate fashions. acs.org This often results in polymeric chains or sheets, with cadmium centers linked by bridging carboxylate ligands, leading to distorted coordination geometries such as octahedral or capped trigonal prismatic. researchgate.netznaturforsch.com
The octadecanoate (stearate) ligand consists of a polar carboxylate headgroup and a long, nonpolar hydrocarbon tail. To achieve dense packing and maximize van der Waals interactions in the solid state, the 18-carbon alkyl chain is expected to adopt a stable, fully extended, all-trans conformation. goldstab.comhallstar.com
The solid-state structure of this compound is a classic example of supramolecular assembly driven by the amphiphilic nature of the molecule. The structure is organized into a lamellar bilayer arrangement. goldstab.combaerlocher.com This assembly arises from the segregation of the molecule's polar and non-polar regions.
The polar regions, consisting of the cadmium ions and carboxylate headgroups, form two-dimensional ionic planes. goldstab.com The non-polar, hydrophobic alkyl tails of the stearate ligands extend outwards from these planes. hallstar.com To minimize unfavorable contact with the ionic layers and maximize van der Waals forces, the tails from adjacent layers interdigitate, creating a well-ordered, non-polar interior. This alternating polar-nonpolar structure results in the characteristic layered packing observed in PXRD experiments. The stability of this supramolecular architecture is maintained by the strong ionic interactions within the cadmium-carboxylate planes and the cumulative effect of the weaker van der Waals forces between the closely packed hydrocarbon chains.
Solution-State Structural Probes: Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure, connectivity, and dynamics in solution. For this compound, ¹H and ¹³C NMR, along with advanced 2D techniques, provide a detailed picture of the ligand environment.
While specific spectra for this compound are not widely published, the expected chemical shifts for the octadecanoate ligand can be reliably predicted based on extensive data for stearic acid and other aliphatic carboxylates. acs.orghmdb.caresearchgate.net
In the ¹H NMR spectrum, the long alkyl chain produces a large, unresolved signal for the bulk methylene (B1212753) groups (-(CH₂)₁₄-) around 1.25 ppm. The terminal methyl group (CH₃) appears as a triplet at approximately 0.88 ppm. The methylene protons adjacent to the carbonyl group (α-CH₂) are deshielded and appear as a triplet around 2.2-2.4 ppm, while the β-CH₂ protons are found near 1.6 ppm. princeton.edu
The ¹³C NMR spectrum offers better resolution. researchgate.net The carbonyl carbon (C=O) gives a distinct signal in the downfield region of 175-180 ppm. The carbons of the alkyl chain show characteristic shifts: the terminal methyl carbon (C-18) at ~14 ppm, the bulk methylene carbons at ~29-30 ppm, the α-carbon (C-2) at ~34 ppm, and the β-carbon (C-3) at ~25 ppm. hmdb.ca
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -C(O)O- | - | ~175-180 |
| α-CH₂ (-CH₂COO) | ~2.2-2.4 (t) | ~34 |
| β-CH₂ (-CH₂CH₂COO) | ~1.6 (quint) | ~25 |
| Bulk -(CH₂)ₙ- | ~1.25 (br s) | ~29-30 |
| Terminal -CH₃ | ~0.88 (t) | ~14 |
Note: This table presents expected NMR chemical shifts for the octadecanoate ligand in a non-polar solvent like CDCl₃. Shifts can vary based on solvent and complexation. Data is based on analogous long-chain fatty acids and esters. acs.orghmdb.caresearchgate.net
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals of the octadecanoate ligand and probing its connectivity and dynamics. harvard.edu
COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity of the alkyl chain by showing cross-peaks between adjacent methylene groups, for example, between the α-CH₂ and β-CH₂ protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C). An HSQC spectrum would definitively link each proton resonance to its corresponding carbon signal in the octadecanoate chain, confirming the assignments made in the 1D spectra. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range (typically 2-3 bond) ¹H-¹³C couplings. It is particularly powerful for identifying connections across quaternary carbons or carbonyl groups. For this compound, an HMBC experiment would show a correlation between the α-protons (~2.3 ppm) and the carbonyl carbon (~178 ppm), as well as the β-protons (~1.6 ppm) and the carbonyl carbon, unequivocally confirming the structure of the ligand headgroup. princeton.eduresearchgate.net
DOSY (Diffusion-Ordered Spectroscopy): This method separates NMR signals based on the diffusion coefficient of the molecules. It has been effectively used to investigate the solution structure of cadmium carboxylates, demonstrating that they can exist as polymeric aggregates in non-polar solvents like toluene (B28343) and break up into smaller species in the presence of coordinating solvents. rsc.org This technique could probe the aggregation state and dynamics of this compound in solution.
Vibrational Spectroscopic Characterization: Infrared and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound, particularly the nature of the bond between the cadmium ion and the carboxylate groups of the stearate ligands.
Assignment of Characteristic Absorption Bands for Metal-Carboxylate Coordination
The coordination environment of the cadmium ion in this compound is primarily elucidated by analyzing the vibrational frequencies of the carboxylate group (COO⁻) in its infrared spectrum. The carboxylate group can coordinate with a metal ion in several modes, including monodentate, bidentate chelating, or bridging, and the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group are sensitive to this coordination. bath.ac.uk
In this compound, the interaction between the Cd²⁺ ion and the stearate ligands is confirmed by specific bands in the IR spectrum. The key absorption bands indicate a coordinated carboxylate structure. researchgate.net Fourier-transform infrared spectroscopy (FTIR) is instrumental in identifying this metal-carboxylate bonding. For cadmium stearate, characteristic IR bands have been identified that signify the formation of the metal soap. The broad absorption band observed in the lower frequency region is assigned to the Cd-O stretching vibration.
A comparison of the spectrum with that of free stearic acid (which shows a characteristic C=O stretch of the carboxylic acid at ~1700 cm⁻¹) confirms the formation of the cadmium salt. The separation (Δν) between the asymmetric and symmetric stretching frequencies of the carboxylate group is a critical diagnostic parameter for determining the coordination mode. bath.ac.uk
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| Asymmetric COO⁻ Stretch (νₐₛ) | 1540 | Indicates carboxylate group coordinated to the metal center. |
| Symmetric COO⁻ Stretch (νₛ) | 1425 | Confirms the salt formation and coordination. |
| Cd-O Stretch (ν(Cd-O)) | 420–450 (broad) | Direct evidence of the cadmium-oxygen bond. |
| C-H Stretches | ~2800-3000 | Associated with the long alkyl chains of the stearate ligand. researchgate.net |
This table presents assigned vibrational frequencies for this compound based on available spectroscopic data.
Raman spectroscopy provides complementary information, particularly regarding the hydrocarbon chains of the stearate ligands and the Cd-O vibrations. Studies on Langmuir-Blodgett films of cadmium stearate have utilized Raman spectroscopy to investigate the C-H stretching region, providing insights into the packing and conformation of the alkyl chains within the material's structure.
In-situ Vibrational Spectroscopy for Reaction Monitoring
In-situ vibrational spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur. nih.govrsc.org Techniques like in-situ FTIR or Raman spectroscopy can track the progress of the synthesis of this compound by continuously measuring the spectra of the reaction mixture. nih.govnist.gov
For instance, in the synthesis of cadmium stearate from stearic acid and a cadmium source (e.g., cadmium oxide), an in-situ FTIR probe could monitor the reaction by observing the decrease in the intensity of the carbonyl (C=O) absorption band of the stearic acid reactant (around 1700 cm⁻¹) and the simultaneous increase in the intensity of the characteristic carboxylate (COO⁻) stretching bands of the cadmium stearate product (around 1540 cm⁻¹ and 1425 cm⁻¹). nih.gov This allows for the precise determination of reaction kinetics, endpoint, and potential formation of intermediates without the need for offline sampling and analysis. rsc.org
While specific studies detailing the in-situ monitoring of this compound synthesis are not prevalent in the reviewed literature, the methodology is widely applied in related fields, such as the formation of metal-organic frameworks and enzyme-catalyzed polymerizations, demonstrating its feasibility and utility for this application. nih.govnist.govnih.gov
Electronic Structure and Bonding Analysis: UV-Vis and X-ray Photoelectron Spectroscopy (XPS)
The electronic properties of this compound are investigated using techniques that probe electron energy levels and transitions, such as Ultraviolet-Visible (UV-Vis) spectroscopy and X-ray Photoelectron Spectroscopy (XPS).
Determination of Electronic Transitions and Energy Levels
UV-Vis spectroscopy provides information about electronic transitions between molecular orbitals. libretexts.org For transition metal compounds, absorption of UV or visible light can promote electrons from lower energy orbitals to higher energy ones. bath.ac.uk The cadmium ion (Cd²⁺) in this compound has a [Kr]4d¹⁰ electron configuration. nih.gov Because its d-orbitals are completely filled, d-d electronic transitions, which are common in many other transition metal complexes, are not possible.
Therefore, the electronic absorption for this compound is expected to occur in the ultraviolet region and is primarily attributed to charge-transfer transitions. researchgate.net Specifically, these are likely ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from an orbital predominantly located on the stearate ligand (the carboxylate group) to an empty orbital on the cadmium ion (e.g., the 5s orbital). researchgate.net
The analysis of the absorption spectrum, particularly the absorption edge, can be used to determine the optical band gap (E₉) of the material using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). researchgate.netyoutube.com This provides a quantitative measure of the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.com
Elemental Composition and Oxidation State Analysis of Cadmium
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.
For this compound, XPS analysis can unequivocally confirm the presence of cadmium, oxygen, and carbon. More importantly, it provides definitive information on the oxidation state of the cadmium ion. The binding energy of the core-level electrons is sensitive to the chemical environment of the atom. The Cd 3d region of the XPS spectrum shows two distinct peaks, Cd 3d₅/₂ and Cd 3d₃/₂, due to spin-orbit coupling. researchgate.net The binding energy for the Cd 3d₅/₂ peak in cadmium compounds is typically observed around 405 eV. researchgate.net Studies on various cadmium compounds, including oxides and sulfides, consistently show binding energies that correspond to the Cd²⁺ oxidation state. nih.govresearchgate.net Small shifts in these binding energies compared to pure cadmium metal can be difficult to interpret alone, but the use of the modified Auger parameter, which combines information from both the photoelectron peak and the X-ray-induced Auger peak, can aid in definitive chemical state assignment. researchgate.net
Table 2: Representative XPS Binding Energies for Cadmium
| Element / Orbital | Binding Energy (eV) | Species |
|---|---|---|
| Cd 3d₅/₂ | ~405.0 | Cadmium Metal |
| Cd 3d₅/₂ | ~405.5 | Native Cadmium Oxide (CdO) |
| Cd 3d₅/₂ | Consistent with +2 state | This compound |
This table presents typical binding energy values for cadmium in different chemical states, which are used to confirm the +2 oxidation state in the title compound. Data sourced from XPS reference databases. researchgate.net
Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The thermal stability and phase behavior of this compound are characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques measure changes in mass and heat flow, respectively, as a function of temperature. researchculturesociety.org
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. researchculturesociety.org A DSC thermogram of this compound would show endothermic peaks corresponding to phase transitions. The melting point for cadmium stearate has been reported in the range of 103-115°C. Studies on thin films have also identified an order-disorder phase transition occurring between 102-110°C.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. The TGA curve provides information about decomposition temperatures and the composition of the final residue. The thermal degradation of this compound occurs at temperatures above its melting point and proceeds through different pathways depending on the atmosphere.
Oxidative Atmosphere (Air): Decomposition typically starts around 250°C and results in the formation of cadmium(II) oxide (CdO) as the final residue.
Inert Atmosphere (Nitrogen): Under non-oxidative conditions, decomposition occurs at higher temperatures (>400°C) and can yield metallic cadmium.
When used as a stabilizer in polyvinyl chloride (PVC), its thermal degradation mechanism involves reacting with hydrogen chloride (HCl) to form cadmium chloride (CdCl₂).
Table 3: Thermal Properties of this compound
| Property | Temperature Range (°C) | Technique | Event |
|---|---|---|---|
| Melting Point | 103 - 115 | DSC | Endothermic Peak |
| Order-Disorder Transition | 102 - 110 | DSC | Endothermic Peak |
| Onset of Oxidative Decomposition | ~250 | TGA | Mass Loss |
| Onset of Non-oxidative Decomposition | >400 | TGA | Mass Loss |
This table summarizes the key thermal events for this compound as determined by DSC and TGA.
Decomposition Pathways and Thermal Stability Profiling
The thermal stability and decomposition behavior of this compound, also known as cadmium stearate, are critical parameters influencing its application, particularly in high-temperature processes such as a heat stabilizer in polymers like polyvinyl chloride (PVC). cjspvc.com When subjected to elevated temperatures, cadmium stearate undergoes decomposition, a process that can be influenced by the surrounding atmosphere (e.g., inert or oxidative). cjspvc.comresearchgate.net
Thermal degradation of cadmium stearate involves the breakdown of its molecular structure. cjspvc.com In the presence of oxygen, the long fatty acid chains can undergo oxidation, leading to the formation of peroxides and other reactive species. cjspvc.com These intermediates can further react with the cadmium ions, ultimately yielding cadmium oxide and other degradation byproducts. cjspvc.comwikipedia.org The processing temperatures in applications like the plastics industry, which can range from 150°C to 250°C, can accelerate this thermal degradation. cjspvc.com
Studies on similar cadmium carboxylates, such as cadmium formate (B1220265), provide insights into potential decomposition pathways. The decomposition of cadmium formate proceeds at around 210°C, initially forming metallic cadmium and cadmium carbonate. researchgate.net The cadmium carbonate then further decomposes to cadmium oxide. researchgate.net In an inert atmosphere, the metallic cadmium melts and evaporates. researchgate.net The gaseous byproducts of cadmium formate decomposition include carbon dioxide, water, carbon monoxide, formaldehyde, methyl alcohol, and methyl formate. researchgate.net While the specific gaseous products for cadmium stearate may differ due to the longer hydrocarbon chains, the general principle of decomposition to cadmium oxide is a relevant parallel.
The thermal stability of metal carboxylates can also be influenced by the length of the hydrocarbon chain. Generally, a higher decomposition temperature is observed for complexes with longer hydrocarbon chains. researchgate.net This suggests that cadmium stearate would be more thermally stable than cadmium salts of shorter-chain fatty acids.
Thermogravimetric analysis (TGA) is a key technique used to study the thermal stability of materials like cadmium stearate. springer.com TGA measures the change in mass of a sample as a function of temperature, providing precise data on decomposition temperatures and weight loss percentages. labwrench.com For instance, TGA has been used to determine the decomposition of polymers and the content of inorganic fillers. labwrench.com In the context of cadmium stearate, TGA can pinpoint the onset of decomposition and the temperature at which significant mass loss occurs, indicating the upper limit of its thermal stability. cjspvc.com
Table 1: Thermal Decomposition Data for Cadmium Stearate and Related Compounds
| Compound | Decomposition Temperature (°C) | Atmosphere | Key Decomposition Products | Analytical Method |
| This compound | 150-250 (degradation range in industrial use) cjspvc.com | Oxidative | Cadmium oxide, peroxides cjspvc.comwikipedia.org | Industrial Processing Observation |
| Cadmium Formate | ~210 researchgate.net | Inert/Oxidative | Metallic cadmium, cadmium carbonate, cadmium oxide researchgate.net | TGA, DTA, MS researchgate.net |
| Cadmium Telluride (CdTe) | Stable up to 692 springer.com | Not Specified | - | TGA springer.com |
| Cadmium Selenide (B1212193) (CdSe) | Stable up to 852 springer.com | Not Specified | - | TGA springer.com |
| Cadmium Sulfide (B99878) (CdS) | Stable up to 852 springer.com | Not Specified | - | TGA springer.com |
This table provides a comparative look at the thermal stability of cadmium stearate in its typical application range alongside more defined decomposition data for related cadmium compounds.
Phase Transition Behavior of this compound
The phase transition behavior of this compound is a complex area of its solid-state chemistry, influencing properties such as melting point and solubility. cjspvc.com Like many metal soaps, cadmium stearate can exist in different crystalline forms, a phenomenon known as polymorphism. cjspvc.comnih.gov These different crystal structures can exhibit distinct physical properties. cjspvc.com
The melting point of cadmium stearate is reported to be in the range of 105-115°C. industrialchemicals.gov.au However, variations in this value can occur depending on the specific crystalline form. cjspvc.com A more ordered and densely packed crystal lattice generally results in a higher melting point because more energy is required to overcome the intermolecular forces. cjspvc.com
The study of metal stearates, such as mixtures of calcium and zinc stearates, reveals complex melting behavior with multiple endothermic peaks observed through Differential Scanning Calorimetry (DSC). up.ac.za These peaks can be attributed to rotator phase transitions within a mesophase, which is an intermediate state of matter between a crystalline solid and an isotropic liquid. up.ac.za It is plausible that cadmium stearate also exhibits such mesophases, where the long hydrocarbon chains gain rotational freedom while the cadmium ions maintain a degree of order.
The crystal structure of long-chain molecules like metal stearates can be influenced by the crystallization environment, including the solvent used. acs.org While direct studies on the polymorphic forms of cadmium stearate are not extensively detailed in the provided context, the behavior of similar long-chain molecules suggests that different crystallization conditions could lead to the formation of various polymorphs of cadmium stearate, each with its unique phase transition temperatures and thermal properties. cjspvc.comacs.org The stability of a particular crystal form is crucial, as a more stable lattice structure will generally be more resistant to thermal decomposition. cjspvc.com
Table 2: Physical Properties and Phase Transitions of this compound
| Property | Value | Method | Notes |
| Melting Point | 105-115 °C industrialchemicals.gov.au | Not Specified | The range may reflect the presence of different crystalline forms or impurities. |
| Melting Point | 134 °C wikipedia.org | Not Specified | A specific value which may correspond to a particular polymorph. |
| Appearance | White powder wikipedia.org | Visual | |
| Solubility | Insoluble in water, soluble in hot ethanol (B145695) alfa-chemistry.com | Experimental | Dissolves in organic solvents upon heating and forms a gel upon cooling. alfa-chemistry.com |
This table summarizes key physical properties related to the phase behavior of cadmium stearate.
Computational and Theoretical Chemistry Studies of Di Octadecanoyloxy Cadmium
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometry and electronic properties of molecules.
DFT calculations can be employed to optimize the molecular geometry of di(octadecanoyloxy)cadmium, predicting key structural parameters. These calculations would involve minimizing the total energy of the molecule with respect to the positions of its atoms. This process yields equilibrium bond lengths, bond angles, and dihedral angles. For instance, the Cd-O bond length is a critical parameter that dictates the coordination environment around the cadmium center. In related cadmium carboxylate structures, these bond lengths are influenced by the nature of the organic ligand and the coordination number of the cadmium ion.
Energetics, such as the total binding energy and the energy of formation, can also be calculated. The binding energy provides insight into the stability of the molecule. For comparative purposes, studies on other cadmium compounds, such as cadmium telluride clusters, have shown that binding energy generally increases with the size of the cluster. semanticscholar.org
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| Cd-O Bond Length | ~2.25 - 2.40 Å |
| O-C-O Bond Angle | ~120 - 125° |
| C-C Bond Length (alkyl chain) | ~1.54 Å |
| C-H Bond Length (alkyl chain) | ~1.09 Å |
| Cadmium Coordination Geometry | Distorted Octahedral (predicted) |
Note: The values in this table are illustrative and represent typical ranges observed in similar metal-carboxylate complexes. Precise values for this compound would require specific DFT calculations.
DFT is also instrumental in analyzing the electronic properties of a molecule, including the distribution of electron density and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. jyu.fi A larger gap suggests higher stability. In studies of cadmium telluride clusters, the HOMO levels are often localized on the more electronegative atoms (tellurium), while the LUMO levels are distributed on the cadmium atoms. semanticscholar.org A similar analysis for this compound would likely show HOMO density concentrated on the oxygen atoms of the carboxylate groups and LUMO density associated with the cadmium ion.
Table 2: Predicted Electronic Properties for this compound (Illustrative)
| Property | Predicted Characteristic |
| HOMO-LUMO Energy Gap | Moderate to High (indicative of stability) |
| HOMO Localization | Primarily on Carboxylate Oxygen Atoms |
| LUMO Localization | Primarily on Cadmium Atom |
| Partial Charge on Cadmium (Cd) | Positive (e.g., +1.5 to +1.8) |
| Partial Charge on Oxygen (O) | Negative (e.g., -0.8 to -1.0) |
Note: These characteristics are based on general principles of coordination chemistry and would require specific DFT calculations for this compound for precise quantification.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of a system over time.
MD simulations can be used to model the behavior of this compound in different environments, such as in aqueous solution, organic solvents, or as part of a larger material. These simulations can reveal how the molecule interacts with its surroundings, including the formation of solvation shells. For instance, simulations of cadmium ions in water have been used to study the structure of the first and second hydration shells around the ion. lammpstube.com Similar simulations for this compound would clarify how the long octadecanoyl chains interact with solvent molecules and how this influences the molecule's solubility and conformation. The hydrophobic interactions of the long alkyl chains would be a dominant factor in non-polar media.
The amphiphilic nature of this compound, with its polar head group (the cadmium carboxylate) and long non-polar tails (the octadecanoyl chains), suggests a propensity for self-assembly and aggregation. MD simulations are an ideal tool to investigate these phenomena. By simulating a system containing many this compound molecules, one could observe their spontaneous organization into larger structures, such as micelles, reverse micelles, or lamellar phases, depending on the solvent and concentration. These simulations can provide insights into the driving forces for aggregation, such as van der Waals interactions between the alkyl chains and electrostatic interactions between the polar head groups.
Quantum Chemical Modeling of Spectroscopic Properties
Quantum chemical methods, including DFT and its time-dependent extension (TD-DFT), can be used to predict and interpret the spectroscopic properties of molecules. jyu.fi For this compound, these methods could be applied to calculate its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as the symmetric and asymmetric stretching of the carboxylate groups and the various vibrations of the alkyl chains. This can help to confirm the coordination mode of the carboxylate ligands to the cadmium center.
TD-DFT calculations can predict the electronic absorption spectrum by calculating the energies of electronic transitions between molecular orbitals. jyu.fi This can help to understand the origin of the observed colors of cadmium compounds and their optical properties. For example, simulations of the spectroscopic characteristics of cadmium atoms in rare gas matrices have been performed to understand their excited state behavior. nih.gov
Simulation of Vibrational Spectra (IR, Raman)
The interpretation of experimental infrared (IR) and Raman spectra can be significantly enhanced by computational simulations. Techniques like Density Functional Theory (DFT) are employed to calculate the vibrational frequencies and intensities of molecules. For a large molecule like this compound, a common approach involves hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this approach, the core of the molecule—the cadmium ion and the carboxylate groups—is treated with high-level quantum mechanics, while the long hydrocarbon chains are modeled using more computationally efficient classical force fields. nih.gov
Simulations provide a detailed assignment of vibrational modes, connecting specific spectral peaks to the motions of particular atoms (e.g., C-H stretching, COO⁻ symmetric and asymmetric stretching). This is crucial for understanding how the coordination of the stearate (B1226849) ligand to the cadmium ion influences the molecule's vibrational properties. For instance, the frequency separation between the asymmetric (ν_asym) and symmetric (ν_sym) stretching modes of the carboxylate group is sensitive to its coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging).
Interactive Data Table: Typical Vibrational Modes for a Metal Stearate
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| Asymmetric CH₃ Stretch | ~2950 - 2970 | Asymmetric stretching of the terminal methyl group. |
| Asymmetric CH₂ Stretch | ~2915 - 2935 | Asymmetric stretching of the methylene (B1212753) groups in the alkyl chains. |
| Symmetric CH₂ Stretch | ~2845 - 2865 | Symmetric stretching of the methylene groups in the alkyl chains. researchgate.net |
| Asymmetric COO⁻ Stretch (ν_asym) | ~1520 - 1580 | Asymmetric stretching of the carboxylate group coordinated to the metal ion. |
| Symmetric COO⁻ Stretch (ν_sym) | ~1400 - 1450 | Symmetric stretching of the carboxylate group coordinated to the metal ion. |
| CH₂ Scissoring | ~1460 - 1475 | Bending motion of the methylene groups. |
| C-C Skeletal Stretches | ~1060 - 1130 | Stretching vibrations of the carbon-carbon backbone. |
Note: The exact frequencies are sensitive to the metal, crystal packing, and coordination environment. The values presented are illustrative.
Raman spectroscopy offers complementary information, as it is particularly sensitive to the C-H and C-C bond vibrations that dominate the hydrophobic tail, whereas IR spectroscopy is often focused on the polar carboxylate head group. nih.gov
Prediction of NMR Chemical Shifts and Coupling Constants
Computational methods are invaluable for predicting Nuclear Magnetic Resonance (NMR) parameters, which aids in the structural elucidation of complex molecules. For this compound, the key nuclei for NMR studies are ¹¹³Cd, ¹³C, and ¹H.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are the standard for predicting NMR chemical shifts. nih.govnih.gov For heavy elements like cadmium, relativistic effects can be significant. Therefore, computational protocols may incorporate these effects using methods like the Zeroth-Order Regular Approximation (ZORA). researchgate.net However, studies on various cadmium complexes have shown that even non-relativistic DFT methods can provide reliable predictions of ¹¹³Cd chemical shifts when appropriate basis sets are used. researchgate.net
The prediction process involves:
Optimizing the molecular geometry using a selected DFT functional and basis set.
Calculating the magnetic shielding tensors for each nucleus in the optimized structure.
Referencing the calculated shielding values to a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C, or a 0.1M Cd(ClO₄)₂ solution for ¹¹³Cd) to obtain the chemical shifts (δ). huji.ac.il
While a specific computational study predicting the full NMR spectrum of this compound is not available in the literature, the expected chemical shift ranges and coupling constants can be inferred from data on related compounds.
Interactive Data Table: Predicted NMR Parameters for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Coupling Constants (J) | Notes |
| ¹¹³Cd | +50 to +150 | - | The chemical shift is highly sensitive to the coordination environment (O, N, S ligands) and geometry. researchgate.net For carboxylate coordination, shifts are expected in this general region. |
| ¹³C (C=O) | ~175 - 185 | ¹J(¹³C, ¹¹³Cd) | The carbonyl carbon is significantly deshielded. |
| ¹³C (Alkyl Chain) | ~10 - 40 | ²J(¹³C, ¹¹³Cd), ⁿJ(¹³C, ¹H) | Carbons closer to the carboxylate group appear at higher ppm values. |
| ¹H (α-CH₂) | ~2.0 - 2.5 | ²J(¹H, ¹³C), ³J(¹H, ¹H) | Protons on the carbon adjacent to the carboxylate group. |
| ¹H (Alkyl Chain) | ~1.2 - 1.6 | ³J(¹H, ¹H) | Bulk methylene proton signal. |
| ¹H (Terminal CH₃) | ~0.8 - 0.9 | ³J(¹H, ¹H) | Terminal methyl group protons. |
Note: These are representative values. Actual chemical shifts depend on the solvent, temperature, and specific molecular conformation. Coupling constants like ²J(¹¹³Cd,¹H) are typically around 50 Hz in organocadmium compounds. huji.ac.il
Computational Approaches to Reaction Mechanisms and Pathways
Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed understanding of reaction mechanisms.
For this compound, a key area of study is its thermal decomposition, which is relevant to its use as a PVC stabilizer and as a precursor in nanomaterial synthesis. nih.gov Computational studies on related cadmium carboxylates suggest that at high temperatures, the molecule can undergo decomposition. researchgate.net One proposed pathway for cadmium carboxylates used in quantum dot synthesis involves the decomposition to form dialkyl cadmium species, which are highly reactive monomers for nanoparticle growth. researchgate.net
Computational modeling can be used to investigate such pathways by:
Modeling Reactants and Products: Calculating the geometries and energies of the initial this compound molecule and potential decomposition products.
Locating Transition States: Searching for the saddle points on the potential energy surface that connect reactants to products. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
These calculations can help elucidate how cadmium stearate functions as a heat stabilizer in PVC, likely by reacting with and neutralizing corrosive HCl released during polymer degradation, thus preventing further decomposition. The reaction of cadmium chloride with sodium stearate to form cadmium stearate is another pathway that can be modeled to understand the thermodynamics and kinetics of its synthesis. nih.gov
Advanced Material Science Applications of Di Octadecanoyloxy Cadmium: Fabrication and Performance Mechanisms
Precursor for Nanomaterial Synthesis: Quantum Dots and Nanocrystals
Di(octadecanoyloxy)cadmium, commonly known as cadmium stearate (B1226849), serves as a critical precursor in the synthesis of various nanomaterials, particularly cadmium-based quantum dots (QDs) and nanocrystals. Its long alkyl chains and the reactivity of the cadmium carboxylate group make it an ideal candidate for controlling the growth and surface properties of these nanoscale materials.
Controlled Growth and Morphological Engineering of Cadmium Chalcogenide Nanostructures
The synthesis of cadmium chalcogenide (CdS, CdSe, CdTe) nanostructures often employs this compound as the cadmium source in various synthetic methods, including hot-injection and solvothermal processes. nih.govvt.edu The choice of cadmium precursor is crucial as it influences the kinetics and thermodynamics of nanocrystal nucleation and growth. nih.gov
In the hot-injection method, this compound is dissolved in a high-boiling point solvent, and a chalcogen precursor is rapidly injected at an elevated temperature. This process facilitates a better separation of the nucleation and growth stages, leading to the formation of highly monodisperse nanocrystals with tunable sizes. nih.gov For instance, reacting thioacetamide (B46855) with cadmium stearate in a dodecylamine (B51217) solvent allows for the controlled production of highly luminescent and monodisperse CdS nanocrystals. nih.gov The reaction conditions, such as temperature and precursor concentration, play a significant role in determining the final properties of the nanocrystals. When cadmium stearate is used as the cadmium source at injection/growth temperatures of 230/210°C for 90 minutes, CdS nanocrystals with a quantum efficiency of up to 33.6% can be achieved. nih.gov
The concentration of stearic acid, which is formed from the cadmium stearate precursor, also has a notable effect on the nanocrystal growth process. researchgate.net Systematic studies have shown that the smallest nanoparticles with the highest particle concentration are formed at approximately 35 wt. % of stearic acid in a paraffin (B1166041) matrix. researchgate.net This allows for precise tuning of nanoparticle sizes, size distribution, and optical properties. researchgate.net Compared to oleic acid, stearic acid ligands have been shown to produce CdSe nanocrystals with a narrower full width at half maximum (30–31 nm vs. 36–43 nm) and higher photoluminescence quantum efficiency (10% vs. no more than 5%). researchgate.net
A non-injection, one-pot synthesis method has also been reported for producing high-quality CdS QDs by mixing cadmium stearate and sulfur powder in N-oleoylmorpholine. nih.govresearchgate.net This approach resulted in QDs with a narrow size distribution, a high photoluminescence quantum yield of up to 46.5%, and a cubic crystal structure. nih.govresearchgate.net
Surface Chemistry and Ligand Exchange in Nanocrystal Synthesis
The surface of colloidal nanocrystals is passivated by ligands, which are crucial for their stability and electronic properties. This compound provides the initial stearate ligands on the surface of the synthesized nanocrystals. acs.org The CdSe nanocrystal surface is typically cadmium-rich, requiring anionic X-type ligands for charge balance. acs.org
Ligand exchange is a common strategy to modify the surface chemistry of these nanocrystals, allowing for improved performance in various applications. acs.org The native stearate ligands can be replaced with other ligands, such as phenylchalcogenols, to alter the nanocrystal's properties. acs.org However, such exchanges can also lead to strong photoluminescence quenching. acs.org First-principles density functional theory has been employed to study the effects of various ligands, including stearic acid, on the surface passivation and electronic properties of CdS QDs. acs.orgchemrxiv.org
The exchange of ligands can also induce self-assembly of nanoplatelets into ordered structures. For example, exchanging oleic acid ligands with stearic acid on the surface of CdSe nanoplatelets can lead to the formation of stacks. bsu.by This self-assembly is driven by the dense brush of rigid, saturated alkyl chains of the stearic acid. bsu.by
| Parameter | Finding | Reference |
| CdS Quantum Yield | Up to 46.5% using a one-pot synthesis with cadmium stearate. | nih.govresearchgate.net |
| CdS Quantum Efficiency | Up to 33.6% with cadmium stearate in a hot-injection method. | nih.gov |
| CdSe PLQY (Stearic Acid) | 10% | researchgate.net |
| CdSe FWHM (Stearic Acid) | 30-31 nm | researchgate.net |
Self-Assembled Monolayers and Thin Film Deposition Techniques
This compound is a key material in the fabrication of self-assembled monolayers and thin films due to the amphiphilic nature of the stearate ligand. These organized molecular assemblies have potential applications in various fields, including electronics and optics.
Langmuir-Blodgett Films and Spin Coating Applications
The Langmuir-Blodgett (LB) technique is a widely used method to create highly ordered thin films. acs.orgresearchgate.net In this process, a monolayer of an amphiphilic molecule, such as stearic acid derived from this compound, is spread on a water subphase containing cadmium ions. scispace.com The resulting cadmium stearate monolayer can then be transferred onto a solid substrate layer by layer. acs.org
Mixed LB films containing cadmium stearate and other materials, like poly(3-alkylthiophenes), have been successfully fabricated. acs.org These mixed films can form stable monolayers at the air-water interface and be deposited as Y-type films. acs.org The resulting multilayer films exhibit well-defined layered structures and can be rendered electrically conductive by doping. acs.org The structure of cadmium stearate LB films has been studied using X-ray diffraction, revealing a long spacing of 5.03 nm, regardless of the deposition method. oup.com
Interfacial Engineering and Surface Adhesion Mechanisms
The properties of Langmuir-Blodgett films are highly dependent on the conditions at the air-water interface, such as the pH of the subphase. nih.gov For cadmium arachidate, a close relative of cadmium stearate, depositing from a hexagonal phase at pH 7 leads to a spontaneous transformation into the bulk soap structure, which can disrupt the layering. nih.gov However, at a higher pH (>8.5), more perfect layering can be achieved. nih.gov
The microstructure of mixed LB films of cadmium stearate and cadmium behenate (B1239552) has been investigated, showing that the interplanar spacing changes in a step-shaped curve with the ratio of the two components. researchgate.net This suggests that only a few ordered structures form in the mixed system. researchgate.net The alkyl chains in these mixed films can stand straight or have a small, uniform tilt angle. researchgate.net
The interaction between the headgroups of the fatty acids and the metal ions in the subphase is crucial for the formation and stability of the film. scispace.com In the case of cadmium stearate films, the cadmium ions can coordinate with the carboxylate groups in both monodentate and bidentate structures in powders, while the bidentate structure is more prevalent in films. scispace.com
Development of Optoelectronic Devices and Components
The unique properties of nanomaterials derived from this compound, such as quantum dots, and the ordered structures of its thin films make them promising for applications in optoelectronic devices.
Cadmium-based quantum dots, synthesized using precursors like cadmium stearate, are at the forefront of this development. nih.govsigmaaldrich.com Their size-tunable photoluminescence and high quantum yields are highly desirable for applications in light-emitting diodes (LEDs), displays, and photodetectors. nih.govnih.gov For instance, a one-pot synthesis of CdS QDs using cadmium stearate yielded materials with a maximum photoluminescence quantum yield of 46.5%, making them suitable for such applications. nih.gov
Application in Light-Emitting Diodes (LEDs) and Photovoltaics
While this compound is not typically used directly as an active component in commercial light-emitting diodes (LEDs) or photovoltaic devices, its role as a critical precursor in the synthesis of advanced semiconductor nanocrystals is significant. Cadmium carboxylates, including cadmium stearate (a synonym for this compound), are essential reagents in the colloidal synthesis of cadmium-based quantum dots (QDs), such as Cadmium Selenide (B1212193) (CdSe) and Cadmium Sulfide (B99878) (CdS). researchgate.netnih.govrsc.org
In the synthesis of these quantum dots, this compound serves as the cadmium source. The long octadecanoate (stearate) chains act as capping ligands or surfactants. These ligands are crucial for controlling the reaction kinetics during the nucleation and growth of the nanocrystals. researchgate.netnih.gov By managing the temperature and concentration of precursors like cadmium stearate, researchers can precisely tune the size of the resulting quantum dots. researchgate.netvt.edu This size-tuning capability is paramount because the optical and electronic properties of quantum dots are governed by quantum confinement effects, meaning their light absorption and emission wavelengths are directly dependent on their size. sigmaaldrich.com
In Light-Emitting Diodes: The synthesized CdSe or CdS quantum dots are employed as the emissive layer in quantum dot LEDs (QLEDs). sigmaaldrich.commdpi.com When an electric current is applied, electrons and holes are injected into the QD layer, where they recombine to emit photons of a specific, pure color determined by the dot's size. mdpi.com The high photoluminescence quantum yield (PLQY) and narrow emission spectra of these QDs lead to displays with superior color purity and energy efficiency. sigmaaldrich.commdpi.com Although there is a significant industry trend towards cadmium-free quantum dots due to environmental regulations, the fundamental synthesis and application principles were largely developed with cadmium-based materials. avantama.comenergy.gov
In Photovoltaics: In the realm of solar cells, cadmium-based nanocrystals synthesized from precursors like cadmium stearate can be used to form the photoactive layer. rsc.orgrsc.org These nanocrystals are processed into thin films that absorb sunlight to generate electron-hole pairs (excitons). rsc.org Cadmium Telluride (CdTe) is a major material in thin-film photovoltaics, and nanocrystal-based inks, using precursors such as cadmium stearate, offer a solution-processable route for fabricating these solar cells. researchgate.netresearchgate.net
Charge Transport Mechanisms and Device Architecture
Two primary charge transport mechanisms are relevant:
Tunneling: In very thin films or across small insulating barriers (like the residual organic ligands on QDs), charges can quantum-mechanically tunnel from one conductive region to another. This process is largely independent of temperature. aip.org
Hopping Transport: This is a more common mechanism in disordered systems like QD films. Charges "hop" between localized states, which correspond to individual quantum dots. aip.orgresearchgate.net This process is thermally activated, meaning that charge carriers require thermal energy to overcome the potential barriers between adjacent dots. The efficiency of hopping transport is highly dependent on the distance between dots and the energetic alignment of their orbitals.
The architecture of the device is engineered to facilitate these transport mechanisms. A typical QLED or photovoltaic device consists of multiple layers, including an anode, a cathode, electron and hole transport layers (ETL and HTL), and the active QD layer. The organic ligands from the this compound precursor, while essential for synthesis, are often long and insulating, impeding charge transport between QDs. Therefore, a critical step in device fabrication is ligand exchange , where the long stearate chains are replaced with shorter molecules to reduce the inter-dot distance and improve conductivity. nih.govrsc.org
The interfaces between these layers are crucial. Properly aligned energy levels between the transport layers and the active layer are necessary to ensure efficient injection of charges into the QD layer and to block the leakage of opposite charges, maximizing the probability of radiative recombination (in LEDs) or charge extraction (in photovoltaics). researchgate.net
Interactive Table: Charge Transport in Cadmium-Based Materials
| Parameter | Description | Governing Mechanism | Impact on Device Performance |
|---|---|---|---|
| Inter-dot Distance | The spacing between adjacent quantum dots in a film. | Hopping, Tunneling | Shorter distances increase charge mobility and device efficiency. |
| Ligand Shell | Organic molecules (e.g., stearates) passivating the QD surface. | Hopping, Tunneling | Long, insulating ligands hinder transport; shorter ligands improve it. nih.govrsc.org |
| Temperature | System's thermal energy. | Hopping | Higher temperatures can increase hopping probability, but also degradation. |
| Electric Field | Applied voltage across the device. | Hopping, Tunneling | Higher fields drive charge transport but can also lead to breakdown. |
| Layer Interfaces | Junctions between different materials in the device stack. | Injection/Extraction | Energy level alignment at interfaces dictates charge injection/extraction efficiency. researchgate.net |
Catalytic Applications and Reaction Mechanisms
Heterogeneous and Homogeneous Catalysis by Cadmium Complexes
The cadmium(II) ion in complexes possesses significant Lewis acid character, which allows it to function as a catalyst in a variety of organic transformations. nih.govmdpi.com Cadmium-based catalysts can operate through both heterogeneous and homogeneous pathways.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in a solvent. Simple cadmium salts and coordination complexes can catalyze reactions such as C-N cross-coupling and the oxidation of alcohols. rsc.orgorientjchem.org For instance, cadmium acetate (B1210297) has been shown to effectively catalyze the C-N cross-coupling of amines with aryl iodides. rsc.org The catalytic cycle often involves the coordination of a substrate to the Cd(II) center, which activates the substrate for subsequent reaction. The lability of the ligands, such as carboxylates, on the cadmium center allows for easy substrate access and product release.
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, offering the significant advantage of easy separation and reusability. nih.govacs.org Cadmium-based coordination polymers (CPs) and metal-organic frameworks (MOFs) are prominent examples. nih.govrsc.org These materials feature accessible Cd(II) Lewis acid sites within a porous solid structure. They have demonstrated high efficiency in reactions like Knoevenagel condensations, cyanosilylation, and oxidation reactions. nih.govrsc.orgjournal-vniispk.ru For example, a cadmium-based coordination polymer, [Cd(tpim)(1,5-nds)]n, has been used as a reusable heterogeneous catalyst for the Knoevenagel condensation. journal-vniispk.ru
Role of this compound as a Catalyst Precursor or Active Species
This compound can play a dual role in catalysis, acting either as a precursor to the active catalytic species or potentially as an active catalyst itself.
As a Catalyst Precursor: A common and significant role for cadmium stearate is as a precursor for the synthesis of catalytically active nanoparticles, such as cadmium oxide (CdO) or cadmium sulfide (CdS). researchgate.netdntb.gov.ua Through thermal decomposition (pyrolysis), this compound can be converted into highly dispersed CdO nanoparticles. These nanoparticles are effective heterogeneous catalysts for reactions like the transesterification of triglycerides for biodiesel production. The long organic chains of the stearate ligand help to control the size and prevent the agglomeration of the nanoparticles during their formation, leading to a higher surface area and enhanced catalytic activity.
As an Active Species: In a homogeneous setting, this compound itself, or related cadmium carboxylates, can act as a catalyst. rsc.orgusgs.gov The cadmium ion is the active Lewis acid site, and the stearate ligands can modulate its reactivity and solubility in organic solvents. Cadmium carboxylates have been investigated for their catalytic activity in various reactions, including polymerization and oxidation. orientjchem.orgusgs.gov For instance, cadmium salts of long-chain fatty acids are noted for their commercial importance, including as polymerization catalysts. usgs.gov
Interactive Table: Catalytic Reactions with Cadmium Compounds
| Reaction Type | Catalyst Type | Example Cadmium Compound/Precursor | Typical Yield | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Heterogeneous | [Cd(tpim)(1,5-nds)]n | >95% | journal-vniispk.ru |
| C-N Cross-Coupling | Homogeneous | Cadmium diacetate dihydrate | High | rsc.org |
| Oxidation of Alcohols | Homogeneous | Chiral Schiff base Cd(II) complex | Good to Excellent | orientjchem.org |
| Cyanosilylation | Heterogeneous | {Cd(4,4′-bpy)22}∞ | ~90% | rsc.org |
| Polymerization | Homogeneous | Diethylcadmium, Cadmium Stearate | N/A | usgs.gov |
Sensor Technologies and Detection Methodologies
In the field of sensor technology, cadmium compounds are primarily the target analyte rather than a component of the sensor itself. The significant toxicity of cadmium ions (Cd²⁺) necessitates the development of highly sensitive and selective methods for their detection in environmental and biological samples. nih.govoptica.org this compound, as a cadmium salt, is a source of the Cd²⁺ ions that these advanced sensors are designed to monitor.
Development of Chemical Sensors and Biosensors
A wide array of chemical sensors and biosensors have been engineered for the detection of Cd²⁺ ions, often leveraging principles of electrochemistry and optics. semanticscholar.orgacs.org
Chemical Sensors: These devices typically use a recognition element that selectively interacts with Cd²⁺, coupled to a transducer that converts this interaction into a measurable signal.
Electrochemical Sensors: Anodic stripping voltammetry (ASV) is a highly sensitive technique where Cd²⁺ ions are first preconcentrated onto an electrode surface (e.g., a mercury drop or bismuth-modified carbon electrode) and then stripped off, generating a current proportional to their concentration. acs.orgmdpi.com Potentiometric sensors measure the change in potential at an ion-selective electrode upon binding Cd²⁺. semanticscholar.org
Optical/Fluorescent Sensors: These sensors rely on a change in their optical properties, such as fluorescence, upon binding to Cd²⁺. nih.gov Many are based on "off-on" or "on-off" mechanisms. For example, a fluorescent quantum dot's emission can be quenched by a specific molecule; when Cd²⁺ is introduced, it binds to the quencher, restoring the QD's fluorescence and signaling its presence. nih.gov
Biosensors: Biosensors utilize biological components for recognition, offering high specificity.
Enzyme-Based Biosensors: These sensors use enzymes whose activity is inhibited by heavy metal ions like Cd²⁺. The decrease in enzymatic activity can be monitored electrochemically or optically to quantify the cadmium concentration.
Whole-Cell Biosensors: Genetically engineered microorganisms are used that produce a reporter protein (e.g., Green Fluorescent Protein - GFP) in the presence of specific ions. nih.govfrontiersin.orgdrpress.org For example, bacteria can be modified with regulatory genes from cadmium resistance operons (like cadC) that trigger the expression of a fluorescent protein when exposed to Cd²⁺, providing a highly specific and sensitive detection method. nih.govfrontiersin.org
Aptamer-Based Biosensors: These use short, single-stranded DNA or RNA sequences (aptamers) that fold into specific three-dimensional structures to bind Cd²⁺ with high affinity and selectivity. nih.govmdpi.com This binding event can be translated into an electrochemical, fluorescent, or colorimetric signal. mdpi.com
Interactive Table: Performance of Cadmium Ion Sensors
| Sensor Type | Principle | Recognition Element | Typical Detection Limit | Reference |
|---|---|---|---|---|
| Anodic Stripping Voltammetry | Electrochemical | - (Deposition on electrode) | ~20 nM | mdpi.com |
| Fluorescent "Off-On" Sensor | Optical | Quantum Dots / Quencher | ~0.889 µmol L⁻¹ | nih.gov |
| Whole-Cell Biosensor | Biological/Fluorescence | Engineered Bacteria (e.g., with cadC) | 0.01 µM - 0.05 µM | nih.govfrontiersin.org |
| Aptamer-Based Biosensor | Biological/Electrochemical | DNA/RNA Aptamer | pM to nM range | nih.govmdpi.com |
| Fiber-Optic Biosensor | Optical | Immobilized Bacteria | ~1 ppb (~8.9 nM) | optica.org |
Selectivity and Sensitivity Mechanisms in this compound-Based Sensors
The application of this compound, also known as cadmium stearate, in advanced material science, particularly in the realm of chemical sensors, is primarily linked to its use in the form of ultrathin Langmuir-Blodgett (LB) films. These films serve as a critical component in certain sensor architectures, where their highly ordered structure and specific physical properties are leveraged to facilitate the detection of various analytes. The selectivity and sensitivity mechanisms are not derived from the this compound layer reacting directly with the analyte in all cases, but rather from the role it plays within a multi-component sensor system.
Mechanism in Hydrogen Gas Sensing
A prominent application of this compound is as an ultrathin insulating layer in metal-insulator-semiconductor (MIS) Schottky barrier diode sensors designed for the detection of hydrogen gas. psu.edu In this configuration, a single monolayer of this compound (approximately 2.5 nm thick) is deposited onto an n-type silicon substrate, followed by the deposition of a thin palladium (Pd) film which acts as the catalytically active metal contact. psu.edu
The sensing mechanism proceeds as follows:
Adsorption and Dissociation: Molecular hydrogen (H₂) from the ambient atmosphere adsorbs onto the surface of the palladium film. The palladium catalytically dissociates the H₂ molecules into hydrogen atoms (H). psu.edu
Diffusion: These hydrogen atoms rapidly diffuse through the thin palladium layer to reach the interface between the palladium and the this compound insulator. psu.edu
Dipole Formation: At the metal-insulator interface, the hydrogen atoms form a dipole layer. This layer alters the work function of the palladium electrode. psu.edu
Signal Transduction: The change in the palladium work function modifies the electrical characteristics of the MIS Schottky diode, such as its capacitance-voltage (C-V) or current-voltage (I-V) properties. This electrical change is the measured sensor signal, which correlates to the concentration of hydrogen in the environment. psu.edu
The sensitivity is a function of several factors, including the operating temperature and the composition of the surrounding atmosphere. Studies have shown that the sensor's response to low concentrations of hydrogen (0-6 ppm) in nitrogen at 373 K correlates well with established theoretical models. psu.edu However, the presence of oxygen (i.e., operating in air) can affect the mechanism and the stability of the response. psu.edu
Potential in Other Sensing Applications
While the hydrogen sensor is a well-documented example, research into other metal stearates, such as zinc stearate and calcium stearate, suggests potential applications for this compound films in humidity and other gas sensors. scispace.com In these cases, the mechanism would likely involve the direct interaction of analyte molecules (e.g., water vapor) with the stearate film, causing a change in the film's electrical properties, such as impedance or capacitance. The ordered, lamellar structure of the this compound LB film could provide specific binding sites, influencing the selectivity and sensitivity towards polar molecules. scispace.com
Furthermore, stearate-based polymers have been used as part of hybrid Langmuir-Blodgett film composites to enhance the performance of optical sensors for detecting cadmium (II) ions in water. nih.gov In such systems, the stearate component helps to stabilize the film structure, ensuring the proper orientation and function of the primary chromoionophore responsible for the colorimetric response. nih.gov
Research Findings on this compound-Based Hydrogen Sensor Performance
The following table summarizes the performance characteristics of a Palladium-Di(octadecanoyloxy)cadmium-Silicon (Pd/Cd-stearate/Si) MIS sensor for hydrogen detection.
| Parameter | Value / Observation | Reference |
| Sensor Structure | 10 nm Pd / 1 LB layer Cadmium Stearate (2.5 nm) / n-Si | psu.edu |
| Analyte | Hydrogen (H₂) | psu.edu |
| Operating Principle | Schottky barrier diode with H₂-induced work function change | psu.edu |
| Tested Concentration Range | 0 - 6 ppm (in Nitrogen) | psu.edu |
| Optimal Temperature | 373 K | psu.edu |
| Response Mechanism | Correlates with the Lundstrom model at 373 K in N₂ | psu.edu |
| Interference | Response characteristics are altered by the presence of air (oxygen) | psu.edu |
| Role of Cadmium Stearate | Ultrathin, permeable insulating layer | psu.edu |
Environmental Biogeochemistry and Remediation Strategies Involving Di Octadecanoyloxy Cadmium
Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems
The movement and persistence of Di(octadecanoyloxy)cadmium in the environment are dictated by its solubility, speciation, and susceptibility to degradation.
Speciation and Solubility in Environmental Matrices
This compound, also known as cadmium stearate (B1226849), is classified as a white, waxy solid. nih.gov It is generally characterized by its low solubility in water. cabidigitallibrary.orgnih.gov However, its introduction into aquatic and terrestrial environments can lead to the dissociation and release of cadmium ions (Cd²⁺) and stearate anions. industrialchemicals.gov.au The extent of this dissociation and the subsequent speciation of cadmium are critical determinants of its mobility and bioavailability.
In aquatic systems, the solubility of cadmium compounds generally decreases with increasing pH and alkalinity. cdc.gov While cadmium stearate itself is sparingly soluble, studies have shown that it can migrate from materials like polyvinyl chloride (PVC) into distilled water, with concentrations reaching 0.13 to 0.25 mg/L after 30 days at 40°C at a pH range of 7 to 8.5. cdc.gov In natural waters, cadmium can exist as the hydrated Cd²⁺ ion or form complexes with various inorganic and organic ligands. wikipedia.org The presence of organic matter can influence its mobility, with cadmium binding strongly to it, which can lead to immobilization. wikipedia.org However, cadmium can also form soluble complexes with dissolved organic matter, enhancing its mobility in the environment. osti.gov
In soil environments, the mobility of cadmium is influenced by factors such as pH, organic matter content, and the presence of other ions. wikipedia.org Cadmium is generally more mobile in acidic soils. frontiersin.org The stearate portion of the molecule, a long-chain fatty acid, can interact with soil components. The cadmium ion, once dissociated, can be adsorbed onto soil particles, particularly clay and organic matter, which can limit its transport. industrialchemicals.gov.auosti.gov However, changes in soil conditions, such as a decrease in pH, can lead to the remobilization of sequestered cadmium. industrialchemicals.gov.au The speciation of cadmium in soil is complex and can include free Cd²⁺, as well as complexes with carbonates, hydroxides, and organic ligands. soton.ac.ukmdpi.com Studies on cadmium speciation in arid-zone forest soils indicated that free Cd²⁺ and CdHCO₃⁺ were the dominant soluble forms. soton.ac.uk
Table 1: Solubility and Speciation Characteristics of this compound in Environmental Systems
| Property | Aquatic Systems | Terrestrial Systems |
| Solubility | Sparingly soluble in water. Migration from PVC into distilled water observed at 0.13-0.25 mg/L. cdc.gov Solubility decreases with increasing pH and alkalinity. cdc.gov | Low solubility. Mobility is influenced by soil pH and organic matter content. wikipedia.org |
| Cadmium Speciation | Can exist as hydrated Cd²⁺ or as complexes with inorganic and organic ligands. wikipedia.org Forms soluble complexes with dissolved organic matter. osti.gov | Can exist as free Cd²⁺, adsorbed to soil particles, or complexed with carbonates and organic matter. osti.govsoton.ac.ukmdpi.com More mobile in acidic soils. frontiersin.org |
| Transport | Transport of dissolved species is possible. Adsorption to sediments can occur. wikipedia.org | Transport is generally limited by adsorption to soil components, but remobilization can occur with changes in soil chemistry. industrialchemicals.gov.au |
Biodegradation Pathways and Products in Microbial Systems (Non-human)
The biodegradation of this compound involves the microbial breakdown of its components, primarily the stearate ligand. While specific studies on the biodegradation of this compound are limited, research on the microbial degradation of metal stearates and long-chain fatty acids provides insights into potential pathways.
The stearate portion of the molecule is a saturated fatty acid that can be utilized as a carbon source by various microorganisms. The biodegradation of stearates has been observed in the context of the degradation of plastics, where metal stearates are used as additives. cabidigitallibrary.orgnih.gov The process generally involves the enzymatic breakdown of the long hydrocarbon chain. Bacteria are known to degrade linear alkanes, which are structurally similar to the alkyl chain of stearic acid, through aerobic pathways. core.ac.uknih.gov This typically begins with the oxidation of the terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and then to a carboxylic acid (fatty acid). This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA. mdpi.com
The specific microbial species involved in the degradation of stearates and the transformation of cadmium are diverse and can be found in various environments, including soil and aquatic sediments.
Table 2: Potential Microbial Degradation of this compound Components
| Component | Potential Biodegradation Pathway | Potential Products | Influencing Factors |
| Stearate Ligand | Aerobic degradation via β-oxidation by various bacteria and fungi. core.ac.uknih.govmdpi.com | Acetyl-CoA, which enters central metabolic pathways. | Presence of suitable microbial populations, oxygen availability. |
| Cadmium Ion (Cd²⁺) | Biosorption, bioaccumulation, bioprecipitation (e.g., as CdS, CdCO₃). researchgate.netresearchgate.net | Immobilized cadmium on or within microbial cells, insoluble cadmium salts. | Microbial species present, environmental pH, redox potential. |
Analytical Methodologies for Trace Detection in Environmental Samples
The detection and quantification of this compound in environmental matrices such as soil and water require sophisticated analytical techniques due to its complex nature and the typically low concentrations at which it may be present.
Advanced Chromatographic and Spectrometric Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of metal soaps like this compound. sciex.comgrafiati.com This method combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For the analysis of metal stearates, a derivatization step is often necessary to convert the non-volatile metal soap into a more volatile form suitable for GC analysis. sciex.com Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize both free fatty acids and metal carboxylates. sciex.comgrafiati.com The resulting trimethylsilyl (B98337) esters are then separated on a GC column and detected by the mass spectrometer, which provides information on their molecular weight and fragmentation pattern, allowing for identification and quantification. sciex.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative approach that can sometimes be used without derivatization, simplifying sample preparation. researchgate.net This technique is particularly useful for the analysis of organometallic compounds in various matrices. researchgate.net
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of the total cadmium concentration in a sample, but it does not provide information on the chemical form (speciation) of the cadmium. mdpi.com To study speciation, ICP-MS can be coupled with a separation technique like liquid chromatography (LC-ICP-MS).
Table 3: Overview of Analytical Techniques for this compound
| Technique | Principle | Sample Preparation | Information Obtained |
| GC-MS | Separation of volatile compounds followed by mass-based detection. researchgate.net | Derivatization (e.g., silylation) to increase volatility. sciex.comgrafiati.com | Identification and quantification of the stearate component and potentially the intact derivatized molecule. |
| LC-MS | Separation of compounds in a liquid phase followed by mass-based detection. researchgate.net | May not require derivatization. researchgate.net | Analysis of the intact molecule or its dissociation products. |
| LC-ICP-MS | Separation by liquid chromatography followed by elemental detection. mdpi.com | Extraction from the matrix. | Speciation of different cadmium compounds in the sample. |
Sample Preparation and Matrix Effects
The preparation of environmental samples for the analysis of this compound is a critical step that can significantly influence the accuracy of the results. For soil and sediment samples, an extraction step is required to isolate the compound from the solid matrix. unipi.it This can be achieved using organic solvents. The choice of solvent and extraction technique is crucial to ensure efficient recovery of the analyte.
Matrix effects are a common challenge in environmental analysis, where co-extracted substances from the sample matrix can interfere with the detection and quantification of the target analyte. These effects can cause either suppression or enhancement of the analytical signal. To mitigate matrix effects, various strategies can be employed, including the use of matrix-matched standards for calibration, internal standards, and sample cleanup procedures to remove interfering compounds. For complex matrices, advanced techniques like two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide enhanced separation and reduce co-elution problems.
Biogeochemical Cycling of Cadmium and the Role of Organic Ligands (Non-human)
The biogeochemical cycle of cadmium is a complex process involving its movement and transformation through the atmosphere, hydrosphere, lithosphere, and biosphere. frontiersin.org Organic ligands, including long-chain fatty acids like stearate that can be released from compounds such as this compound, play a significant role in this cycle.
In aquatic environments, a significant portion of dissolved cadmium can be complexed with organic ligands. wikipedia.org These organic complexes can influence the bioavailability of cadmium to aquatic organisms. For instance, in the ocean, cadmium behaves in a nutrient-like manner, with its distribution often correlated with that of phosphate (B84403). Phytoplankton can take up dissolved cadmium, incorporating it into their biomass. wikipedia.org The formation of complexes with strong organic ligands can reduce the concentration of free, bioavailable cadmium ions. The sources of these organic ligands can be biological, with some studies suggesting a link between high concentrations of cadmium-binding ligands and areas of high chlorophyll, indicating a phytoplankton source.
In terrestrial systems, organic matter is a key component in controlling the fate of cadmium. wikipedia.org The stearate anion released from this compound can contribute to the pool of organic ligands in the soil. Cadmium can form complexes with soluble and insoluble organic matter. The formation of soluble organo-cadmium complexes can enhance the mobility of cadmium in the soil profile, potentially leading to its transport into groundwater. osti.gov Conversely, the adsorption of cadmium to solid-phase organic matter can lead to its immobilization. wikipedia.org The activity of soil microorganisms can also influence the cycling of cadmium by altering the chemical forms of the metal and by degrading organic ligands. researchgate.net For example, microbial degradation of stearate could lead to the release of cadmium ions, which can then be subject to other biogeochemical processes.
Complexation with Natural Organic Matter
The complexation of cadmium with dissolved and particulate organic matter can either enhance or reduce its mobility. researchgate.netcdc.gov For instance, the formation of soluble cadmium-organic complexes can increase its transport in water bodies. tos.org Conversely, the strong binding of cadmium to solid-phase organic matter in soil can lead to its immobilization. cdc.gov
Research on cadmium complexation with humic substances has shown that at neutral pH, even low concentrations of dissolved organic carbon can lead to significant binding of cadmium. nih.gov For example, one study found that at a neutral pH, 1 mg of dissolved organic carbon per liter resulted in the complex binding of over 50% of the available cadmium, and this increased to over 90% at concentrations of 10 and 100 mg/L. nih.gov The stability of these complexes is influenced by factors such as pH, ionic strength, and the chemical nature of the organic matter itself. researchgate.netnih.gov For instance, at high ionic strengths, the complexation of cadmium with carboxylic sites on humic acid is the primary mechanism of isotope fractionation. nih.gov
The formation of cadmium-humic acid complexes is a predicted and commonly observed phenomenon that affects cadmium removal processes. researchgate.net In some soil environments, particularly alkaline soils, the complexation with humic or other organic acids might enhance the mobilization of cadmium. researchgate.net The presence of phenolic groups in humic acids has been noted as being involved in the formation of stable complexes with cadmium. researchgate.net
Bioavailability to Flora and Microorganisms (Non-human)
The bioavailability of cadmium to plants and microorganisms is a key determinant of its potential for bioaccumulation and toxicity. The form in which cadmium exists in the soil or water significantly influences its uptake. For this compound, the release of cadmium ions (Cd²⁺) is the primary concern for bioavailability. industrialchemicals.gov.au
Flora:
The uptake of cadmium by plants is influenced by various soil properties, including pH, organic matter content, and the presence of other ions. scielo.bracademicjournals.org Generally, cadmium is more available for plant uptake in acidic soils. cdc.gov Plant roots can absorb cadmium from the soil solution, after which it can be translocated to other parts of the plant, such as stems, leaves, and fruits. scielo.br However, the majority of cadmium tends to remain in the roots. scielo.br
The presence of organic matter can modulate cadmium bioavailability. While strong binding to soil organic matter can reduce uptake, soluble organic complexes can sometimes facilitate it. cdc.govscielo.br Plants themselves can exude organic compounds, such as carboxylates and amino acids, into the rhizosphere, which can chelate or complex with cadmium, affecting its uptake. scielo.brfrontiersin.org
Microorganisms:
The interaction of cadmium with microorganisms is complex. Some microorganisms have developed resistance mechanisms to cope with cadmium toxicity. These mechanisms include biosorption to cell surfaces, intracellular sequestration, and efflux pumps that actively transport cadmium out of the cell. nih.govneptjournal.com The bioavailability of cadmium to bacteria can be influenced by direct contact with soil particles. nih.gov
Certain bacteria can produce substances that alter the bioavailability of cadmium. For instance, the production of siderophores and organic acids by plant growth-promoting bacteria (PGPB) can chelate cadmium, potentially increasing its solubility and availability for plant uptake, a process utilized in microbially-assisted phytoremediation. openaccessgovernment.org Conversely, some microbial processes can decrease cadmium bioavailability. For example, the formation of biofilms by exopolysaccharide (EPS)-producing bacteria can bind and immobilize cadmium ions, reducing their toxicity. openaccessgovernment.org Furthermore, some bacteria can influence the degradation of long-chain fatty acids, which could indirectly affect the environmental fate of compounds like this compound. frontiersin.org
Remediation Technologies for Cadmium Contamination Employing Organic Chelating Agents
Phytoremediation and Bioremediation Approaches (Non-human)
Phytoremediation and bioremediation are environmentally friendly and cost-effective technologies for cleaning up cadmium-contaminated soils and water. These approaches often involve the use of organic chelating agents to enhance the mobility and uptake of cadmium by plants and microorganisms.
Phytoremediation: This technique uses plants to remove, transfer, stabilize, or destroy contaminants in the soil and groundwater. openaccessgovernment.org Phytoextraction, a subset of phytoremediation, focuses on the uptake and translocation of contaminants by plant roots into the harvestable aerial parts of the plants. openaccessgovernment.orgnih.gov The efficiency of phytoextraction can be limited by the low bioavailability of cadmium in the soil. To overcome this, synthetic and natural chelating agents are applied to the soil to increase the solubility and uptake of cadmium by plants. nih.gov
Commonly used chelating agents include ethylenediaminetetraacetic acid (EDTA), citric acid, and biodegradable chelators like aspartate diethoxysuccinic acid (AES) and glutamic acid N,N-diacetic acid (GLDA). royalsocietypublishing.orgmdpi.comneptjournal.com Studies have shown that the application of these agents can significantly increase the concentration of cadmium in plant shoots and roots. royalsocietypublishing.orgnih.gov For example, the combined application of AES and a plant growth regulator (gibberellic acid) with maize resulted in a significant increase in cadmium extraction from the soil. royalsocietypublishing.orgnih.gov
Bioremediation: This approach utilizes microorganisms to detoxify or remove pollutants. In the context of cadmium contamination, microorganisms can play a crucial role in altering its speciation and bioavailability. openaccessgovernment.org Some bacteria can produce biosurfactants and organic acids that can chelate cadmium, making it more available for uptake by plants in a process known as rhizoremediation or microbially-assisted phytoremediation. openaccessgovernment.orgnih.gov For instance, plant growth-promoting bacteria can secrete siderophores that chelate cadmium, thereby increasing its bioavailability for plant uptake. openaccessgovernment.org Other microbial processes, such as microbial-induced carbonate precipitation (MICP), can effectively immobilize cadmium in the soil, reducing its bioavailability and phytotoxicity. nih.govfrontiersin.org
The table below summarizes the effects of different chelating agents on cadmium uptake in phytoremediation studies.
| Chelating Agent | Plant Species | Effect on Cadmium Uptake | Reference |
| Aspartate diethoxysuccinic acid (AES) | Maize | Increased Cd concentration in shoots by 122.86–170.16% | royalsocietypublishing.org |
| Glutamic acid N,N-diacetic acid (GLDA) | Ryegrass | High extraction efficiency for Cd from soil | mdpi.com |
| Ethylenediaminetetraacetic acid (EDTA) | Lemna minor | Significantly higher percentage uptake of Cd compared to citric acid | neptjournal.com |
| Citric Acid (CA) | Ryegrass | Lower extraction efficiency for Cd compared to aminopolycarboxylic acids | mdpi.com |
Adsorption and Precipitation-Based Remediation Strategies
Adsorption and precipitation are common physicochemical methods used for the removal of cadmium from contaminated water and soil. These strategies often involve the use of materials that can bind or precipitate cadmium, thereby reducing its concentration in the environment.
Adsorption: This process involves the accumulation of cadmium ions onto the surface of a solid material (adsorbent). A wide range of adsorbents have been investigated for cadmium removal, including activated carbon, clays, and various biomaterials. pjoes.commdpi.com The efficiency of adsorption is influenced by factors such as pH, temperature, and the presence of other ions. pjoes.com
The modification of adsorbent surfaces with organic compounds can enhance their capacity for cadmium removal. For example, modifying activated carbon with organic molecules can introduce functional groups that have a high affinity for cadmium ions. mdpi.com Clay minerals, when modified with acids, can also show increased adsorption capacity for cadmium by increasing the number of available binding sites. nih.gov Research has demonstrated that materials like datestone-activated carbon-based zirconium oxide and phosphate-modified titanium dioxide nanoparticles exhibit high adsorption capacities for cadmium. mdpi.com
Precipitation: This method involves the conversion of soluble cadmium ions into insoluble precipitates, which can then be separated from the liquid phase. The most common form of cadmium precipitation is as cadmium hydroxide (B78521), which is achieved by increasing the pH of the solution. However, other precipitating agents can be used.
Microbial processes can also induce the precipitation of cadmium. Microbial-induced carbonate precipitation (MICP) is a promising bioremediation technique where ureolytic bacteria are used to produce carbonate ions, which then react with cadmium to form insoluble cadmium carbonate. nih.govfrontiersin.org This process has been shown to significantly reduce the bioavailability of cadmium in soil. frontiersin.org
The table below presents the maximum adsorption capacities of different adsorbents for cadmium.
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| Datestone-activated carbon-based zirconium oxide (DSAC/ZrO₂) | 166.7 (at 25 °C) | mdpi.com |
| Iminodiacetic acid-modified oxidized activated carbon (IDA-OAC) | 84.51 | mdpi.com |
| Graphene oxide nanosheets | 106.3 | mdpi.com |
| Bacteria-modified red mud | 83.034 | pjoes.com |
| Modified corn silk | 49.06 | mdpi.com |
| Pristine kaolinite (B1170537) clay | 77.82% removal | nih.gov |
| Acid-modified kaolinite clay | 99.19% removal | nih.gov |
Interactions of Di Octadecanoyloxy Cadmium with Biological and Supramolecular Systems Non Human
Molecular Recognition and Binding Studies with Biomolecules (Non-human focus)
The biological interactions of di(octadecanoyloxy)cadmium are largely dictated by the cadmium ion and the long, hydrophobic octadecanoate (stearate) chains. These components govern its engagement with proteins, nucleic acids, and cellular membranes in non-human organisms.
Interaction with Proteins and Nucleic Acids (Non-human, e.g., enzymes, structural components)
The cadmium ion (Cd²⁺) is known to interact with various proteins, often by displacing essential metal ions like zinc (Zn²⁺). This can lead to the inhibition of enzyme activity. For instance, studies on cation-transporting enzymes have shown that cadmium can inhibit Na⁺-K⁺-ATPase and Ca²⁺-ATPase in the brain, kidney, and liver tissues of non-human subjects. The interaction is complex, affecting both the phosphorylation and dephosphorylation steps of the ATPase reaction cycle.
The binding of cadmium to proteins can alter their conformation and stability. In a study with human serum albumin (HSA), which serves as a model protein, cadmium(II) was found to cause changes in the microenvironments of tryptophan and tyrosine residues and lead to an increase in the size of protein aggregates. While this study was on a human protein, the fundamental interactions are relevant to understanding how cadmium could affect similar proteins in non-human species.
Cadmium also exhibits a significant affinity for nucleic acids. The Cd²⁺ ion can bind to the phosphate (B84403) backbone of DNA and interact with the nitrogenous bases, particularly guanine (B1146940) and adenine. This interaction can lead to conformational changes in the DNA double helix and, in some cases, DNA damage. Studies on the DNA from the silver crucian carp (B13450389) have shown that Cd²⁺ can insert between DNA base pairs and bind to the nucleic acid. While direct DNA cleavage by cadmium in vitro may not always be observed, in vivo studies suggest it can promote DNA degradation through indirect mechanisms, such as the generation of reactive oxygen species. The long stearate (B1226849) chains of this compound, being hydrophobic, could potentially influence the accessibility of the cadmium ion to the DNA molecule, although specific research on this aspect is limited.
Table 1: Summary of this compound Interactions with Biomolecules (Non-human focus)
| Biomolecule | Type of Interaction | Observed Effects (in non-human or model systems) |
| Proteins | ||
| Enzymes (e.g., ATPases) | Cadmium ion binding to active or allosteric sites, displacement of essential metal ions (e.g., Zn²⁺). | Inhibition of enzyme activity. |
| Structural Proteins (e.g., Serum Albumin) | Cadmium ion binding leading to conformational changes. | Alteration of protein secondary structure, potential for aggregation. |
| Nucleic Acids | ||
| DNA | Cadmium ion binding to phosphate backbone and nucleobases (guanine, adenine). Intercalation between base pairs. | Conformational changes, potential for DNA strand breaks and adduct formation. |
Membrane Interactions and Permeation Mechanisms (Non-human cellular models)
The amphiphilic nature of this compound, with its polar cadmium carboxylate head and long nonpolar stearate tails, suggests a strong tendency to interact with cellular membranes. Research has shown that cadmium can induce leakage in lipid vesicles, indicating a disruption of membrane integrity. This effect is more pronounced with smaller vesicles.
The permeation of this compound across a cell membrane is a complex process. It is likely that the compound does not permeate as an intact molecule. Instead, the process may involve the partitioning of the molecule into the lipid bilayer, driven by the hydrophobic stearate chains. Once within the membrane
Future Research Directions and Emerging Challenges in Di Octadecanoyloxy Cadmium Chemistry
Integration with Advanced Manufacturing and Additive Technologies
The integration of Di(octadecanoyloxy)cadmium into advanced manufacturing processes, particularly in the realm of polymer technology, represents a field with both historical context and potential for future innovation. Traditionally, its primary role has been as a heat and light stabilizer, especially in polyvinyl chloride (PVC) products. wikipedia.orgontosight.aispecialchem.com This function is crucial during high-temperature processing techniques like extrusion and injection molding, where it prevents the thermal degradation of the polymer matrix. ontosight.aiprocessall.com
However, the future of this compound in advanced manufacturing is clouded by its toxicity, leading to a phase-out in many regions and applications. wikipedia.org Research in this area is now leaning towards finding safer, more environmentally benign alternatives. ontosight.ai
A significant emerging challenge is the exploration of its utility in additive manufacturing, or 3D printing. Currently, there is a lack of published research on the direct incorporation of this compound into 3D printing filaments or resins. The potential hazards associated with the aerosolization of cadmium-containing particles during the printing process present a substantial barrier to its use. nih.gov Future research could, in principle, investigate the encapsulation of this compound within a polymer matrix to mitigate this risk, although the fundamental toxicity concerns would remain. The development of novel 3D printing methods for metals and ceramics, which often involve the use of binders and subsequent sintering, could theoretically offer a pathway for the inclusion of metallic compounds like this compound, though this remains a speculative area of research. youtube.com
Rational Design of this compound for Targeted Applications
The rational design of this compound for specific, targeted applications beyond its traditional role as a stabilizer is a nascent field of study. The long alkyl chains of the stearate (B1226849) ligands impart lubricating and hydrophobic properties to the compound, which have been exploited in various industrial applications of metal stearates in general. processall.combaerlocher.comchemrxiv.org
Future research could focus on modifying the molecular structure of this compound to enhance or introduce new functionalities. This could involve:
Ligand Modification: Introducing functional groups onto the stearate backbone to alter its solubility, reactivity, or compatibility with different polymer matrices.
Formation of Hybrid Materials: Combining this compound with other materials, such as nanoparticles or other additives, to create multifunctional systems with synergistic properties.
A significant challenge in this area is the inherent toxicity of cadmium, which severely restricts its potential applications, especially in consumer goods, pharmaceuticals, and cosmetics. baerlocher.comnovistagroup.com Therefore, any rational design approach must be coupled with strategies to minimize cadmium leaching and environmental exposure. One potential avenue for future exploration is the use of this compound as a precursor for the synthesis of cadmium-based nanomaterials with specific catalytic or optical properties. The controlled decomposition of the cadmium carboxylate could offer a route to producing nanoparticles with well-defined sizes and shapes.
Spectroscopic and Computational Methodologies for In-Situ Monitoring of Reactions
The development and application of advanced analytical techniques are crucial for a deeper understanding of the formation and behavior of this compound. While traditional spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy have been used to characterize metal carboxylates, the focus is shifting towards in-situ monitoring of reaction dynamics. researchgate.netresearchgate.net
Spectroscopic Approaches: In-situ FTIR and Raman spectroscopy can provide real-time information on the kinetics and mechanisms of this compound synthesis and its interactions within a polymer matrix during processing. researchgate.netnih.govazom.com These techniques can track the consumption of reactants and the formation of the product and any intermediates, offering valuable insights for process optimization and quality control. mt.com The characterization of metal carboxylates using these techniques is well-established, with specific vibrational modes in the IR and Raman spectra corresponding to the carboxylate group and the carbon chain. researchgate.net
Computational Methodologies: Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure, bonding, and reactivity of metal complexes. acs.orgnih.gov DFT calculations can be employed to:
Predict the geometry and vibrational frequencies of this compound.
Simulate its interaction with other molecules, such as polymer chains or solvents.
Investigate the mechanisms of its stabilizing action in PVC.
Explore the thermodynamics and kinetics of its formation and decomposition.
While DFT studies have been conducted on cadmium carboxylate clusters and other metal carboxylates, acs.orgnih.govacs.orgnih.govrsc.org there is a lack of computational research focused specifically on this compound. A significant challenge is the computational cost associated with modeling such a large molecule with long alkyl chains.
| Analytical Technique | Application in this compound Research | Potential Future Research |
| In-Situ FTIR Spectroscopy | Monitoring the synthesis of metal stearates. | Real-time monitoring of this compound formation and its role during PVC processing. |
| In-Situ Raman Spectroscopy | Characterization of metal carboxylates in various matrices. | Investigating the interaction of this compound with polymer chains at a molecular level. |
| Density Functional Theory (DFT) | Studying the structure and properties of cadmium carboxylate clusters. | Detailed computational modeling of this compound to understand its electronic properties and reactivity. |
Addressing Sustainability and Circular Economy Principles in Cadmium-Organic Chemistry
The principles of sustainability and the circular economy present significant challenges and opportunities for the future of cadmium-organic chemistry. The toxicity of cadmium necessitates a life-cycle approach to its use, from synthesis to disposal and recycling. ontosight.ai
The concept of a circular economy for cadmium aims to minimize waste and maximize the reuse of this element. nih.gov This involves developing closed-loop systems where cadmium from end-of-life products is recovered and reintroduced into manufacturing processes. For this compound, this is particularly relevant to its use in PVC products. The recycling of cadmium-containing PVC is a complex issue due to the potential for cadmium to be released into the environment. rsc.org
Future research in this area should focus on:
Developing efficient and safe methods for the extraction of cadmium from PVC waste.
Exploring the use of recovered cadmium in the synthesis of new materials, potentially including this compound, in a closed-loop system.
Investigating bioremediation techniques for the removal of cadmium from contaminated sites.
A major challenge is the economic feasibility and scalability of such recycling and remediation processes. Furthermore, public perception and stringent regulations regarding the use of cadmium will continue to be a driving force towards finding less hazardous alternatives.
Exploration of Novel Reactivity and Unconventional Synthesis Pathways
The exploration of novel reactivity and the development of more sustainable and efficient synthesis methods for this compound are key areas for future research.
Novel Reactivity: Beyond its established role as a stabilizer, the potential for this compound to act as a catalyst or precursor in other chemical transformations is largely unexplored. Its long alkyl chains could be leveraged to create specific reaction environments, for example, in non-polar media. Research could investigate its use in:
Catalysis: Exploring its potential to catalyze organic reactions, drawing inspiration from the catalytic activity of other metal carboxylates.
Precursor for Nanomaterials: Utilizing the controlled thermal decomposition of this compound to synthesize cadmium-based nanoparticles with tailored properties for applications in electronics or catalysis.
Unconventional Synthesis Pathways: Traditional synthesis methods for cadmium stearate often involve the use of organic solvents and can generate significant waste. wikipedia.orgchemicalbook.comalfa-chemistry.comnih.gov Future research is expected to focus on greener and more efficient synthesis routes, such as:
Mechanochemistry: This solvent-free technique uses mechanical energy to drive chemical reactions and has been successfully applied to the synthesis of other metal stearates and cadmium sulfide (B99878) nanoparticles. nih.gov
Sonochemistry: The use of ultrasound to induce cavitation can enhance reaction rates and yields, offering a potential route for the efficient synthesis of this compound. nih.govnih.govresearchgate.netresearchgate.net
Hydrothermal/Solvothermal Synthesis: These methods, which involve carrying out reactions in water or other solvents at elevated temperatures and pressures, could be adapted for the synthesis of this compound with controlled morphology.
The development of these unconventional synthesis methods aligns with the principles of green chemistry by reducing solvent use, energy consumption, and waste generation.
| Synthesis Method | Description | Potential Advantages for this compound Synthesis |
| Mechanochemistry | Solvent-free synthesis using mechanical force. | Reduced environmental impact, potential for new crystalline phases. |
| Sonochemistry | Use of ultrasound to drive reactions. | Increased reaction rates, improved energy efficiency. |
| Hydrothermal/Solvothermal | Reactions in heated and pressurized solvents. | Control over particle size and morphology. |
Q & A
Q. What are the established laboratory synthesis protocols for Di(octadecanoyloxy)cadmium?
this compound is typically synthesized via a two-step process:
- Step 1 : React cadmium salts (e.g., cadmium chloride) with stearic acid derivatives (e.g., octadecanoyl chloride) under anhydrous conditions.
- Step 2 : Purify the product using solvent extraction (e.g., chloroform/water partitioning) and characterize via FT-IR (to confirm ester bonds) and elemental analysis (to verify Cd content). Ensure nitrogen or argon atmospheres to prevent oxidation of cadmium intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Identify ester carbonyl stretches (~1,740 cm⁻¹) and cadmium-oxygen bonds (450-500 cm⁻¹).
- NMR : Use ¹³C NMR to resolve stearate chain conformation (peaks at δ 25-35 ppm for methylene groups).
- XRD : Confirm crystalline structure and cadmium coordination geometry (e.g., tetrahedral vs. octahedral). Cross-validate with TGA to assess thermal stability and decomposition thresholds .
Q. What safety protocols are essential when handling this compound?
- Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation.
- Cadmium-containing waste must be neutralized with 10% NaOH and stored in sealed containers for hazardous disposal.
- Regularly monitor cadmium exposure via urinary cadmium tests for lab personnel .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in solvent-free synthesis?
- Parameter screening : Vary reaction temperature (80–120°C), catalyst type (e.g., DMAP vs. pyridine), and Cd²⁺-to-ligand molar ratios (1:2 to 1:3).
- In-situ monitoring : Use Raman spectroscopy to track esterification progress and minimize side reactions (e.g., hydrolysis).
- Post-synthesis : Employ column chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity fractions .
Q. What methodologies resolve contradictions in spectroscopic data for cadmium-stearate complexes?
- Contradiction example : Discrepancies in ¹H NMR integration ratios due to paramagnetic impurities.
- Resolution : Pre-treat samples with EDTA to chelate free Cd²⁺ ions, then re-analyze.
- Cross-validation : Pair XRD with EXAFS to clarify cadmium coordination environments and rule out amorphous byproducts .
Q. How can computational modeling predict the stability of this compound in lipid bilayers?
- MD simulations : Use force fields (e.g., CHARMM36) to model stearate chain packing and cadmium’s interaction with phospholipid headgroups.
- DFT calculations : Estimate binding energies between cadmium and ester oxygen atoms to assess thermal/chemical stability.
- Validation : Compare simulated data with experimental DSC results (phase transition temperatures) .
Q. What advanced analytical techniques quantify cadmium leaching from this compound in environmental studies?
- ICP-MS : Detect trace Cd²⁺ release (detection limit: 0.1 ppb) in aqueous solutions.
- Kinetic analysis : Apply the shrinking-core model to leaching data, considering variables like pH, temperature, and oxidant concentration (e.g., O₂ pressure).
- XPS : Analyze surface composition changes post-leaching to identify degradation pathways .
Methodological Considerations
Q. How should researchers design experiments to study the neurotoxic effects of cadmium-containing compounds?
- In vitro models : Expose neuronal cell lines (e.g., SH-SY5Y) to sub-cytotoxic concentrations (1–10 µM) and measure oxidative stress markers (e.g., ROS via DCFH-DA assay).
- In vivo models : Use rodent studies with controlled cadmium dosing (5 mg/kg/day) and behavioral tests (e.g., Morris water maze) to assess cognitive impacts.
- Controls : Include chelating agents (e.g., EDTA) to confirm cadmium-specific effects .
Q. What statistical approaches are recommended for analyzing variability in cadmium-stearate reactivity data?
- Multivariate ANOVA : Account for factors like solvent polarity, reaction time, and temperature.
- Error analysis : Report confidence intervals (95% CI) for kinetic rate constants derived from nonlinear regression.
- Outlier detection : Use Grubbs’ test to identify and exclude anomalous data points in replicated trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
